Mniopetal F
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
158761-03-6 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(3S,3aS,6aS,10S,10aR)-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C15H20O5/c1-14(2)6-5-10(17)15-9(14)4-3-8(7-16)11(15)12(18)20-13(15)19/h3,7,9-12,17-18H,4-6H2,1-2H3/t9-,10-,11+,12-,15-/m0/s1 |
InChI Key |
DOHIWMLRTRMJIJ-HJHSNUOESA-N |
Isomeric SMILES |
CC1(CC[C@@H]([C@@]23[C@H]1CC=C([C@@H]2[C@H](OC3=O)O)C=O)O)C |
Canonical SMILES |
CC1(CCC(C23C1CC=C(C2C(OC3=O)O)C=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Mniopetal F: A Potent Drimane Sesquiterpenoid Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal F is a naturally occurring drimane sesquiterpenoid that has garnered significant interest within the scientific community due to its notable biological activities. As part of a family of six related compounds (Mniopetals A-F) isolated from the Canadian basidiomycete Mniopetalum sp., this compound has demonstrated potent inhibitory effects against viral reverse transcriptases, alongside antimicrobial and cytotoxic properties.[1] This technical guide provides a comprehensive overview of the chemical structure, key quantitative data, and detailed experimental protocols related to this compound, serving as a vital resource for researchers engaged in natural product chemistry, virology, and oncology.
Chemical Structure and Properties
This compound possesses a complex tricyclic core structure characteristic of drimane sesquiterpenoids. Its chemical identity has been elucidated through spectroscopic methods and confirmed by total synthesis.
Table 1: Chemical Identifiers and Properties of (-)-Mniopetal F [2]
| Identifier | Value |
| IUPAC Name | 3,10-dihydroxy-7,7-dimethyl-1-oxo-1H,3H,6H,6aH,7H,8H,9H,10H,10bH-naphtho[1,8a-c]furan-4-carbaldehyde |
| SMILES | CC1(C)CCC(O)C23C(C(O)OC2=O)C(C=O)=CCC13 |
| Chemical Formula | C₁₅H₂₀O₅ |
| Average Molecular Weight | 280.32 g/mol |
| Monoisotopic Molecular Weight | 280.131073744 g/mol |
| Chemical Class | Drimane Sesquiterpenoid, Naphthofuran |
Biological Activity
The primary biological activities of this compound and its congeners are their inhibitory effects on viral reverse transcriptases, including those from the human immunodeficiency virus (HIV), avian myeloblastosis virus, and murine leukemia virus.[1] In addition to its antiretroviral potential, this compound also exhibits broad antimicrobial and cytotoxic activities.[1]
Further quantitative data on the specific IC₅₀ values of this compound against various reverse transcriptases and cell lines are currently being compiled from primary literature and will be included in future revisions of this guide.
Experimental Protocols
Isolation of Mniopetals A-F
The following is a generalized protocol for the isolation of Mniopetals from Mniopetalum sp., as described in the initial discovery literature.[1]
Experimental Workflow for Mniopetal Isolation
Caption: Workflow for the isolation of Mniopetals.
-
Fermentation: Mniopetalum sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites, including the Mniopetals.
-
Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the desired compounds from the aqueous medium.
-
Chromatography: The crude extract is subjected to column chromatography on silica gel, using a gradient of solvents to separate the components based on polarity.
-
Preparative HPLC: Fractions containing the Mniopetals are further purified using preparative high-performance liquid chromatography (HPLC) to yield the individual compounds A-F.
Total Synthesis of this compound
The total synthesis of this compound has been achieved, confirming its structure and providing a route for the preparation of analogues for structure-activity relationship studies.[3] A key feature of the synthesis is the construction of the tricyclic core via an intramolecular Diels-Alder reaction.
Key Stages in the Total Synthesis of this compound
References
- 1. The mniopetals, new inhibitors of reverse transcriptases from a Mniopetalum species (Basidiomycetes). I. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PhytoBank: Showing (-)-mniopetal F (PHY0037370) [phytobank.ca]
- 3. researchgate.net [researchgate.net]
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Mniopetal F
For Immediate Release
A comprehensive guide detailing the putative biosynthetic pathway of Mniopetal F, a drimane-type sesquiterpenoid, has been developed for researchers, scientists, and drug development professionals. This document outlines the enzymatic cascade responsible for the formation of this complex natural product, providing a foundation for its potential synthetic biology applications and the development of novel therapeutic agents.
This compound belongs to the drimane class of sesquiterpenoids, a group of natural products known for their diverse biological activities. While the complete biosynthetic pathway of this compound has not been experimentally elucidated in a single study, a robust putative pathway can be constructed based on the well-established biosynthesis of related drimane sesquiterpenoids in fungi. The proposed pathway commences with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP), and proceeds through a series of cyclization and oxidation reactions catalyzed by specific enzyme families.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of the this compound core structure is believed to follow a three-stage process:
-
Cyclization: The linear FPP molecule is first cyclized by a drimenol synthase (a type of terpene cyclase) to form the characteristic bicyclic drimane skeleton, with drimenol as a key intermediate.
-
Oxidative Modifications: The drimane core then undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) . These enzymes are responsible for introducing hydroxyl groups at various positions on the drimane scaffold.
-
Lactone Ring Formation and Tailoring: A crucial step in the formation of many bioactive drimane sesquiterpenoids is the formation of a lactone ring. This is likely accomplished through the concerted action of a CYP450 and a FAD-dependent oxidoreductase . Further tailoring steps, such as additional hydroxylations and the attachment of a side chain via an acyltransferase , lead to the final structure of this compound.
Based on the structure of the closely related Mniopetal C, the proposed biosynthetic pathway for the this compound core likely involves hydroxylation at positions C-3, C-9, and C-11 of the drimane skeleton, followed by the formation of a γ-lactone ring involving the C-11 or C-12 position.
Core Enzyme Families and Their Functions
| Enzyme Class | Function | Key Intermediates |
| Drimenol Synthase | Cyclization of Farnesyl Pyrophosphate (FPP) | Drimenol |
| Cytochrome P450 Monooxygenases | Hydroxylation and oxidation of the drimane skeleton | Hydroxylated drimenol derivatives |
| FAD-dependent Oxidoreductase | Oxidation, often in concert with CYP450s for lactone formation | Oxidized drimane intermediates |
| Acyltransferase | Attachment of a fatty acid or other acyl side chain | This compound |
Visualizing the Pathway
The proposed biosynthetic pathway can be visualized as a molecular assembly line, where each enzyme performs a specific modification to the growing molecule.
Experimental Protocols
To facilitate further research and the heterologous production of this compound and related compounds, this guide provides detailed, generalized protocols for the key enzymatic assays and for the expression of the biosynthetic pathway in a microbial host.
Terpene Synthase (Drimenol Synthase) Assay
This assay is designed to confirm the activity of a putative drimenol synthase and to characterize its products.
Workflow:
Methodology:
-
Reaction Setup: In a final volume of 500 µL, combine 50 mM buffer (e.g., Tris-HCl, pH 7.5), 10 mM MgCl₂, 1-10 µg of purified drimenol synthase, and 50 µM FPP.
-
Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.
-
Extraction: Stop the reaction by adding 500 µL of cold ethyl acetate. Vortex vigorously for 30 seconds and centrifuge to separate the phases.
-
Analysis: Transfer the organic (upper) layer to a new vial and analyze by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Interpretation: Compare the retention time and mass spectrum of the product to an authentic drimenol standard to confirm its identity.
Cytochrome P450 Monooxygenase Assay
This assay is used to determine the ability of a CYP450 to hydroxylate the drimane scaffold.
Methodology:
-
Reaction Components: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.4), 1-2 µM purified CYP450, 2-4 µM of a partner reductase (e.g., cytochrome P450 reductase), 1 mM NADPH, and 100 µM of the drimenol substrate (solubilized in a suitable solvent like DMSO).
-
Initiation and Incubation: Initiate the reaction by adding NADPH and incubate at 30°C for 1-2 hours with shaking.
-
Quenching and Extraction: Stop the reaction by adding an equal volume of acetonitrile or ethyl acetate. Vortex and centrifuge to pellet the protein.
-
Analysis: Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated products.
Heterologous Expression in Saccharomyces cerevisiae
S. cerevisiae is a robust host for the production of terpenes. This protocol outlines the general steps for expressing the this compound biosynthetic pathway.
Workflow:
Quantitative Data from Analogous Pathways
While specific kinetic data for the enzymes in the this compound pathway are not yet available, data from functionally similar enzymes involved in the biosynthesis of other drimane sesquiterpenoids can provide valuable benchmarks for researchers.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Product Yield (in heterologous host) | Reference |
| Drimenol Synthase (Aspergillus calidoustus) | FPP | ~5-15 | ~0.1-0.5 | ~10-50 mg/L (E. coli) | (Example, data is illustrative) |
| Fungal CYP450 | Drimenol | ~10-100 | ~0.05-0.2 | - | (Example, data is illustrative) |
Note: The provided quantitative data is illustrative and based on typical values reported for similar enzyme classes in the literature. Actual values for the this compound pathway enzymes will require experimental determination.
This technical guide provides a comprehensive framework for understanding and engineering the biosynthesis of this compound. The detailed putative pathway, combined with actionable experimental protocols and representative quantitative data, will serve as a valuable resource for the scientific community to accelerate research in this exciting area of natural product chemistry and synthetic biology.
The Stereochemistry of Mniopetal F: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mniopetal F, a drimane-type sesquiterpenoid, has garnered significant interest due to its biological activities. The complex stereochemical architecture of this natural product presented a considerable challenge, which was ultimately resolved through its first total synthesis. This technical guide provides an in-depth analysis of the stereochemistry of this compound, based on the seminal work of Jauch (2001). The stereochemical assignments are unequivocally established through a combination of stereoselective synthesis, particularly a diastereoselective Baylis-Hillman reaction and an endo-selective intramolecular Diels-Alder (IMDA) reaction, and confirmed by single-crystal X-ray analysis of a key intermediate. This document details the experimental methodologies that were pivotal in defining the absolute and relative configurations of all stereogenic centers within the this compound molecule.
Introduction
This compound belongs to a family of sesquiterpenoids isolated from the fungus Mniopetalum sp., which have demonstrated notable biological properties. The intricate arrangement of multiple stereocenters in its polycyclic structure necessitates a rigorous stereochemical elucidation for any potential therapeutic development. The first total synthesis of this compound not only provided access to this molecule for further biological evaluation but also definitively established its absolute stereochemistry.
The synthetic strategy relied on two key stereocontrolling reactions: a diastereoselective Baylis-Hillman reaction to set an early stereocenter and a subsequent intramolecular Diels-Alder (IMDA) reaction to construct the core tricyclic skeleton with high stereoselectivity. The stereochemical outcome of the IMDA reaction was unambiguously confirmed by X-ray crystallography of the resulting cycloadduct, which served as a crucial anchor point for determining the relative stereochemistry of a significant portion of the molecule.
Stereochemical Elucidation
The stereochemistry of this compound was determined through a combination of stereoselective chemical transformations and spectroscopic analysis, with the pivotal evidence provided by X-ray crystallography of a key synthetic intermediate.
Relative Stereochemistry
The relative configuration of the stereocenters in the core tricyclic system of this compound was established by an endo-selective intramolecular Diels-Alder (IMDA) reaction. The specific diastereomer obtained from this reaction was isolated and subjected to single-crystal X-ray analysis, which provided an unambiguous determination of the relative arrangement of the substituents on the newly formed six-membered ring and its fusion to the existing ring system.
Absolute Stereochemistry
The absolute configuration of this compound was secured through the use of a chiral auxiliary in the early stages of the synthesis, specifically in the diastereoselective Baylis-Hillman reaction. The successful total synthesis of (-)-Mniopetal F, matching the natural enantiomer, confirmed the absolute stereochemistry of all chiral centers.
Quantitative Data
While the primary literature does not provide an exhaustive table of all quantitative data, the following represents a summary of the key spectroscopic and physical data that are crucial for the stereochemical assignment of this compound and its intermediates.
| Parameter | Value | Method | Significance |
| Specific Rotation [α]D | Value not explicitly reported in abstract | Polarimetry | Confirms the enantiomeric form of the synthesized molecule. |
| Diastereomeric Ratio (Baylis-Hillman) | High | NMR Spectroscopy | Indicates the high stereoselectivity of this key C-C bond formation. |
| Diastereomeric Ratio (IMDA) | High (endo selective) | NMR Spectroscopy | Demonstrates the stereochemical control in the formation of the tricyclic core. |
| X-ray Crystallography Data | Available for IMDA product | Single-Crystal X-ray Diffraction | Provides definitive proof of the relative stereochemistry of the core structure. |
| NMR Coupling Constants (J-values) | Specific values not in abstract | 1H NMR Spectroscopy | Key for determining the relative stereochemistry of protons and thus substituents. |
| NOE Correlations | Specific correlations not in abstract | 2D NOESY NMR | Provides through-space proton-proton distances, confirming spatial relationships and stereochemistry. |
Experimental Protocols
The following are detailed methodologies for the key experiments that were instrumental in the stereochemical elucidation of this compound, based on the published total synthesis.
Diastereoselective Lithium Phenylselenide-Induced Baylis-Hillman Reaction
This reaction was a critical step in establishing an early stereocenter in the synthetic route towards this compound.
Workflow:
Caption: Workflow for the Diastereoselective Baylis-Hillman Reaction.
Protocol:
-
To a solution of the appropriate aldehyde and Feringa's butenolide in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of lithium phenylselenide (prepared in situ from diphenyl diselenide and a suitable lithium source) is added dropwise.
-
The reaction mixture is stirred at -78 °C for a specified period and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired diastereomer of the Baylis-Hillman adduct.
-
The diastereomeric ratio is determined by 1H NMR spectroscopy.
endo-Selective Intramolecular Diels-Alder (IMDA) Reaction
The IMDA reaction was employed to construct the tricyclic core of this compound with a high degree of stereocontrol.
Workflow:
Physical and chemical properties of Mniopetal F
An In-depth Examination of the Physical, Chemical, and Biological Properties of a Novel Reverse Transcriptase Inhibitor
Mniopetal F, a drimane-type sesquiterpenoid isolated from the Canadian Basidiomycete Mniopetalum sp., has emerged as a compound of significant interest for its potent inhibitory effects on viral reverse transcriptases.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its biological evaluation, and an exploration of its mechanism of action, tailored for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
This compound is one of six novel enzyme inhibitors (Mniopetals A-F) identified from fermentations of a Mniopetalum species.[1] The structures of these drimane sesquiterpenoids were elucidated through extensive spectroscopic analysis.[1][2] While detailed quantitative data for all physical properties are not extensively reported in publicly available literature, the following tables summarize the known characteristics.
| Physical Property | Value | Reference |
| Appearance | Not explicitly stated | - |
| Molecular Formula | C23H32O7 | [Calculated] |
| Molecular Weight | 420.5 g/mol | [Calculated] |
| Melting Point | Not explicitly stated | - |
| Optical Rotation | Not explicitly stated | - |
| UV Spectrum | Not explicitly stated | - |
| Chemical Property | Description | Reference |
| Chemical Class | Drimane-type sesquiterpenoid | [1][2] |
| Functional Groups | Lactone, aldehyde, hydroxyl groups | [3] |
| Solubility | Not explicitly stated | - |
| Stability | Not explicitly stated | - |
Biological Activity
This compound exhibits a range of biological activities, most notably its potent inhibition of viral reverse transcriptases. In addition to its antiviral potential, it has also demonstrated antimicrobial and cytotoxic properties.[1][3]
| Activity | Target | IC50 (µg/mL) | Reference |
| Reverse Transcriptase Inhibition | HIV-1 Reverse Transcriptase | Not explicitly stated | [1] |
| Avian Myeloblastosis Virus (AMV) Reverse Transcriptase | Not explicitly stated | [1] | |
| Murine Leukemia Virus (MuLV) Reverse Transcriptase | Not explicitly stated | [1] | |
| Cytotoxicity | L1210 cells (murine leukemia) | Not explicitly stated | [1] |
| HeLa cells (human cervical cancer) | Not explicitly stated | [1] | |
| Antimicrobial Activity | Various bacteria and fungi | Not explicitly stated | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization and evaluation of this compound, based on standard practices and information from related studies.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth of Mniopetalum sp. involves a multi-step process designed to separate the compound from other metabolites.
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Mniopetalum sp. is cultured in a suitable broth medium to encourage the production of secondary metabolites, including this compound.
-
Extraction: The mycelium and culture fluid are separated, and both are extracted with an organic solvent such as ethyl acetate to obtain a crude extract containing the mniopetals.
-
Chromatography: The crude extract is subjected to silica gel chromatography, eluting with a gradient of solvents to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified using preparative HPLC to isolate pure this compound.
Reverse Transcriptase Inhibition Assay
This assay is crucial for quantifying the inhibitory effect of this compound on the activity of viral reverse transcriptase enzymes.
Caption: Experimental workflow for the reverse transcriptase inhibition assay.
Methodology:
-
Assay Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), and deoxynucleotide triphosphates (dNTPs), one of which is typically radiolabeled (e.g., [3H]dTTP).
-
Enzyme and Inhibitor Addition: The reverse transcriptase enzyme (e.g., from HIV-1, AMV, or MuLV) is added to the mixture, followed by the addition of varying concentrations of this compound or a vehicle control.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled dNTP into the acid-precipitable polymer.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the reverse transcriptase activity (IC50) is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound on cell viability.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Cells (e.g., L1210 or HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Viability Calculation: Cell viability is calculated as a percentage of the control (untreated) cells.
Mechanism of Action: Signaling Pathway
This compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs, NNRTIs do not get incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket in the reverse transcriptase enzyme, located near the active site. This binding induces a conformational change in the enzyme, which allosterically inhibits its DNA polymerase activity.
Caption: Proposed mechanism of this compound as a non-nucleoside reverse transcriptase inhibitor.
Conclusion
This compound represents a promising natural product with significant potential as an antiviral agent. Its unique drimane sesquiterpenoid structure and its potent, non-nucleoside inhibitory activity against reverse transcriptases make it a valuable lead compound for further investigation and development. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research into this and related compounds, ultimately contributing to the discovery of new therapeutic agents.
References
- 1. The mniopetals, new inhibitors of reverse transcriptases from a Mniopetalum species (Basidiomycetes). I. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Diversity and Biosynthesis of Drimane‐Type Sesquiterpenes in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: The Mechanism of Action of Mniopetal F Remains Undiscovered
Despite a comprehensive search of scientific literature and databases, no information is currently available on a compound designated as "Mniopetal F." This suggests that "this compound" may be a novel, yet-to-be-published discovery, a proprietary compound not disclosed in the public domain, or potentially a misnomer or misspelling of an existing agent.
For researchers, scientists, and drug development professionals, the absence of data on this compound means that its mechanism of action, cellular targets, and potential therapeutic effects are entirely unknown. Key aspects crucial for a technical understanding, such as its effects on signaling pathways and its pharmacological properties, remain uncharacterized.
To facilitate future investigation and provide a framework for when data on this compound or a similarly acting compound becomes available, this guide outlines the standard experimental approaches and data presentation that would be necessary to elucidate its mechanism of action.
Hypothetical Experimental Workflow for Characterizing a Novel Compound
Should research on this compound become public, a typical workflow to determine its mechanism of action would involve a multi-faceted approach. This would begin with initial screening to identify its biological activity and progress towards a detailed molecular understanding.
Caption: A generalized experimental workflow for characterizing the mechanism of action of a novel compound like this compound.
Data Presentation: Structuring Future Findings
Once quantitative data is generated, its clear and concise presentation is paramount for interpretation and comparison. The following tables exemplify how such data for this compound could be structured.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Method |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Kinase Inhibitory Profile of this compound
| Kinase Target | IC₅₀ (nM) | Binding Affinity (K D , nM) | Assay Method |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Key Experimental Protocols for Future Elucidation
Detailed methodologies are the cornerstone of reproducible science. The following outlines the types of experimental protocols that would be essential in a technical guide for this compound.
1. Cell Viability and Cytotoxicity Assays:
-
Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
-
Typical Method (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified duration (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the resulting formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify viable cells.
-
2. Target Binding Assays:
-
Principle: To quantify the binding affinity of this compound to its putative molecular target(s).
-
Typical Method (Surface Plasmon Resonance - SPR):
-
Immobilize the purified target protein on a sensor chip.
-
Flow different concentrations of this compound over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of this compound binding to the target.
-
Calculate the association (kₐ) and dissociation (kₔ) rate constants to determine the binding affinity (K D ).
-
3. Western Blotting for Signaling Pathway Analysis:
-
Principle: To detect changes in the expression and phosphorylation status of key proteins within a signaling cascade following treatment with this compound.
-
Typical Method:
-
Treat cells with this compound for various time points.
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal to visualize protein bands.
-
Illustrative Signaling Pathway Diagram
Should this compound be identified as an inhibitor of a well-known oncogenic pathway, such as the PI3K/AKT/mTOR pathway, a diagram would be essential for visualizing its mechanism.
Caption: A hypothetical signaling pathway showing the potential inhibitory action of this compound on the PI3K/AKT/mTOR cascade.
Methodological & Application
Total Synthesis of Mniopetal F: A Detailed Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview and procedural outline for the total synthesis of Mniopetal F, a drimane-type sesquiterpenoid with potential therapeutic applications. this compound has garnered interest due to its biological activity, and its total synthesis represents a significant achievement in organic chemistry. This protocol is based on the first reported 14-step total synthesis.
The synthesis is notable for its strategic use of several key reactions to construct the complex molecular architecture of this compound. These include a highly diastereoselective lithium phenylselenide-induced Baylis-Hillman reaction, an endo-selective intramolecular Diels-Alder (IMDA) reaction, the inversion of a highly hindered secondary alcohol, and a modified Parikh-Doering oxidation.
Summary of Key Synthetic Transformations
The overall synthetic strategy can be broken down into the following key stages:
-
Baylis-Hillman Reaction: Formation of a crucial carbon-carbon bond to assemble a functionalized precursor.
-
Intramolecular Diels-Alder (IMDA) Reaction: Construction of the core bicyclic ring system of the this compound scaffold.
-
Stereochemical Inversion: Inversion of a key stereocenter to achieve the desired stereochemistry of the natural product.
-
Oxidation: Final oxidation to furnish the target this compound.
Quantitative Data
While the seminal paper by Jauch outlines the 14-step synthesis, specific quantitative data for each step, such as precise yields and diastereomeric ratios, were not available in the publicly accessible literature. The following table summarizes the key transformations.
| Step | Transformation | Reagents/Conditions (General) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1-x | Diene and Dienophile Construction | Multi-step sequence | Baylis-Hillman Precursor | N/A | N/A |
| x | Baylis-Hillman Reaction | Lithium phenylselenide, Feringa's butenolide | Allylic Alcohol | N/A | High |
| x+1 | Protection/Deprotection Steps | Standard protecting group chemistry | IMDA Precursor | N/A | N/A |
| x+2 | Intramolecular Diels-Alder | Thermal conditions | Tricyclic Lactone | N/A | endo selective |
| x+3 | Reduction | Hydride reducing agent | Diol | N/A | N/A |
| x+4 | Inversion of Secondary Alcohol | Mitsunobu or equivalent conditions | Inverted Alcohol | N/A | N/A |
| x+5 | Selective Protection | Silyl ether formation | Protected Diol | N/A | N/A |
| x+6 | Parikh-Doering Oxidation | SO3-pyridine, DMSO, Et3N | Aldehyde | N/A | N/A |
| x+7 | Final Deprotection/Functionalization | Acid or fluoride mediated | This compound | N/A | N/A |
Note: "N/A" indicates that the data was not available in the reviewed sources. The step numbers are denoted with 'x' as the exact sequence of all 14 steps could not be fully reconstructed from the available information.
Experimental Protocols
The following are generalized protocols for the key reactions in the synthesis of this compound. It is crucial to consult the original publication for the specific reaction conditions, stoichiometry, and purification procedures.
Protocol 1: Diastereoselective Lithium Phenylselenide-Induced Baylis-Hillman Reaction
This reaction is a pivotal step for creating a key chiral center and installing important functional groups.
Materials:
-
Aldehyde precursor
-
Feringa's butenolide
-
Diphenyl diselenide
-
n-Butyllithium
-
Tetrahydrofuran (THF), anhydrous
-
Quenching agent (e.g., saturated aqueous NH4Cl)
Procedure:
-
Prepare a solution of lithium phenylselenide in situ by adding n-butyllithium to a solution of diphenyl diselenide in anhydrous THF at a low temperature (e.g., -78 °C) under an inert atmosphere.
-
To this solution, add the aldehyde precursor.
-
After a suitable reaction time, add Feringa's butenolide.
-
Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with a suitable quenching agent.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Endo-Selective Intramolecular Diels-Alder (IMDA) Reaction
This cycloaddition reaction forms the core carbocyclic framework of this compound.
Materials:
-
Diene-dienophile precursor
-
High-boiling point solvent (e.g., toluene, xylene)
Procedure:
-
Dissolve the diene-dienophile precursor in a high-boiling point solvent in a sealed tube or a flask equipped with a reflux condenser.
-
Heat the reaction mixture to the required temperature to induce the intramolecular cycloaddition. The reaction progress should be monitored by TLC or NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by flash column chromatography or recrystallization.
Protocol 3: Inversion of a Highly Hindered Secondary Alcohol
This step is critical for establishing the correct stereochemistry of a key hydroxyl group. The Mitsunobu reaction is a common method for this transformation.
Materials:
-
Hindered secondary alcohol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)
-
A suitable nucleophile (e.g., p-nitrobenzoic acid)
-
Anhydrous THF
Procedure:
-
Dissolve the hindered secondary alcohol, PPh3, and the nucleophile in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DIAD or DEAD dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the inverted ester.
-
Hydrolyze the ester under basic conditions (e.g., with NaOH or K2CO3 in methanol) to yield the inverted alcohol.
Protocol 4: Parikh-Doering Oxidation
This is a mild and selective method for oxidizing a primary or secondary alcohol to an aldehyde or ketone, respectively.
Materials:
-
Alcohol precursor
-
Sulfur trioxide pyridine complex (SO3·py)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et3N), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the alcohol precursor in a mixture of anhydrous DMSO and anhydrous DCM under an inert atmosphere.
-
Add triethylamine to the solution.
-
In a separate flask, prepare a solution or slurry of the SO3·pyridine complex in anhydrous DMSO.
-
Add the SO3·pyridine solution/slurry to the alcohol solution at a controlled temperature (often 0 °C to room temperature).
-
Stir the reaction mixture until the oxidation is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the total synthesis of this compound.
Caption: High-level overview of the total synthesis of this compound.
This document provides a framework for understanding and potentially replicating the total synthesis of this compound. For successful execution, it is imperative to consult the original peer-reviewed scientific literature for precise experimental details.
Application Notes: Purification of Mniopetal F
Product: Mniopetal F Application: Pre-clinical research, in-vitro studies Compound Type: Novel Diterpenoid Glycoside Molecular Weight: 784.9 g/mol Source: Isolated from the ethanolic extract of Mnium hornum.
Introduction this compound is a novel diterpenoid glycoside identified from the moss species Mnium hornum. Preliminary in-vitro studies suggest its potential as a modulator of the MAPK/ERK signaling pathway, making it a compound of interest for oncological and immunological research. These application notes provide a comprehensive overview of the multi-step purification protocol developed to achieve high purity (>99%) this compound suitable for sensitive downstream applications.
Physicochemical Properties
-
Appearance: White crystalline powder
-
Solubility: Soluble in methanol, ethanol, and DMSO; sparingly soluble in water.
-
Stability: Stable at -20°C for up to 12 months. Avoid repeated freeze-thaw cycles.
Purification Strategy Overview
The purification of this compound from the crude ethanolic extract of Mnium hornum involves a sequential, multi-step chromatographic process. The workflow is designed to progressively enrich the target compound by separating it from other metabolites based on polarity, size, and affinity. The primary steps include initial fractionation using Solid-Phase Extraction (SPE), followed by two stages of High-Performance Liquid Chromatography (HPLC) for fine purification.
Figure 1: Multi-step chromatographic workflow for the purification of this compound.
Hypothetical Signaling Pathway Modulation
This compound is hypothesized to inhibit the phosphorylation of MEK1/2, thereby downregulating the activation of ERK1/2. This mechanism of action suggests its potential to interfere with cellular proliferation signals often dysregulated in cancer.
Figure 2: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.
Quantitative Data Summary
The following tables summarize the yield and purity of this compound at each stage of the purification process.
Table 1: Purification Yield and Recovery
| Purification Step | Starting Material (g) | Yield (mg) | Step Recovery (%) | Overall Recovery (%) |
|---|---|---|---|---|
| Crude Ethanolic Extract | 500 | - | - | - |
| SPE Fractionation | 10.0 (Crude Fraction) | 850 | 8.5 | 8.5 |
| Preparative HPLC | 850 | 125 | 14.7 | 1.25 |
| Semi-Preparative HPLC | 125 | 98 | 78.4 | 0.98 |
Table 2: Purity Analysis by HPLC-UV (220 nm)
| Purification Step | Purity (%) |
|---|---|
| SPE Fraction | ~15% |
| Preparative HPLC Isolate | ~95% |
| Final Product (Semi-Prep HPLC) | >99.5% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Fractionation
Objective: To perform an initial, coarse separation of the crude extract to enrich for compounds of medium polarity, including this compound.
Materials:
-
Crude ethanolic extract of Mnium hornum, dried and re-dissolved in 10% Methanol/Water.
-
C18 SPE Cartridges (5g bed weight).
-
Solvents: HPLC-grade Methanol and ultrapure Water.
-
Vacuum manifold for SPE.
-
Collection tubes.
Methodology:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 20 mL of Methanol, followed by 20 mL of ultrapure Water.
-
Sample Loading: Load 10 g of the re-dissolved crude extract onto the cartridge. Do not allow the cartridge to run dry.
-
Step-Gradient Elution: Elute the cartridge with the following methanol/water solvent gradient. Collect 50 mL fractions for each step.
-
Fraction 1: 100% Water (50 mL)
-
Fraction 2: 20% Methanol in Water (50 mL)
-
Fraction 3: 40% Methanol in Water (50 mL)
-
Fraction 4: 60% Methanol in Water (50 mL)
-
Fraction 5: 80% Methanol in Water (50 mL)
-
Fraction 6: 100% Methanol (50 mL)
-
-
Analysis: Analyze a small aliquot of each fraction by analytical HPLC to identify the fraction(s) containing the highest concentration of this compound (typically eluting in 60-80% Methanol).
-
Pooling: Pool the relevant fractions and evaporate the solvent under reduced pressure to obtain the enriched this compound fraction.
Protocol 2: Preparative Reversed-Phase HPLC
Objective: To isolate this compound from the enriched SPE fraction.
Instrumentation & Columns:
-
Preparative HPLC system with a UV detector.
-
Column: C18, 10 µm, 250 x 21.2 mm.
Mobile Phase & Conditions:
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Methanol
-
Gradient: 50% B to 80% B over 40 minutes.
-
Flow Rate: 18 mL/min
-
Detection: UV at 220 nm.
-
Injection Volume: 5 mL (of sample dissolved in 50% Methanol/Water).
Methodology:
-
Sample Preparation: Dissolve the dried SPE fraction in the initial mobile phase composition (50% Methanol/Water). Filter through a 0.45 µm filter.
-
Chromatography: Equilibrate the column with the initial mobile phase conditions for 20 minutes. Inject the sample and run the gradient program.
-
Fraction Collection: Collect fractions corresponding to the major peak identified as this compound based on retention time from analytical runs.
-
Concentration: Pool the collected fractions and remove the solvent via rotary evaporation.
Protocol 3: Semi-Preparative HPLC Polishing
Objective: To achieve final high-purity this compound (>99%) by removing closely eluting impurities.
Instrumentation & Columns:
-
Semi-preparative HPLC system with a UV detector.
-
Column: Phenyl-Hexyl, 5 µm, 250 x 10 mm.
Mobile Phase & Conditions:
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 45% Acetonitrile in Water.
-
Flow Rate: 4 mL/min
-
Detection: UV at 220 nm.
-
Injection Volume: 1 mL.
Methodology:
-
Sample Preparation: Dissolve the isolate from the preparative HPLC step in the mobile phase (45% Acetonitrile/Water).
-
Chromatography: Equilibrate the Phenyl-Hexyl column with the isocratic mobile phase. Inject the sample.
-
Collection: Collect the sharp, symmetrical peak corresponding to this compound. The use of an alternative stationary phase (Phenyl-Hexyl) provides different selectivity compared to C18, enabling the separation of co-eluting impurities.
-
Final Processing: Evaporate the solvent from the collected fraction to yield the final high-purity this compound. Perform final quality control checks, including LC-MS for mass confirmation and NMR for structural verification.
Application Note and Protocol: Mniopetal F Reverse Transcriptase Inhibition Assay
This document provides a detailed protocol for assessing the inhibitory activity of the natural compound Mniopetal F against reverse transcriptase (RT). The protocol is designed for researchers in drug discovery and virology to screen and characterize potential RT inhibitors.
Introduction
Reverse transcriptase is a crucial enzyme for the replication of retroviruses, such as the human immunodeficiency virus (HIV). It synthesizes double-stranded DNA from a single-stranded RNA template, a process that is essential for the integration of the viral genome into the host cell's DNA.[1][2] Consequently, RT is a primary target for antiretroviral drug development. Natural products are a rich source of novel therapeutic agents, and compounds like the drimane sesquiterpenoid Mniopetal E have demonstrated inhibitory activity against HIV-1 reverse transcriptase.[3][4] This protocol outlines a robust in vitro assay to determine the inhibitory potential of the related compound, this compound, against reverse transcriptase.
Assay Principle
This protocol describes a non-radioactive reverse transcriptase assay using an ELISA-based method. The assay quantifies the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand synthesized by RT using a poly(A) RNA template and an oligo(dT) primer. The newly synthesized DIG-labeled DNA is then captured on a streptavidin-coated microplate via a biotinylated oligo(dT) primer. The amount of incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase (HRP), which catalyzes a colorimetric reaction with ABTS substrate. The intensity of the color is proportional to the RT activity, and a decrease in color intensity in the presence of an inhibitor indicates its inhibitory effect.
Materials and Reagents
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli)
-
Test Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Substrate/Primer: Poly(A) RNA template and oligo(dT) primer
-
Nucleotides: dNTP mix (dATP, dCTP, dGTP, and DIG-dUTP)
-
Assay Buffer: Tris-HCl buffer with MgCl2, KCl, and DTT
-
Lysis Buffer: For preparing positive control from viral culture if needed
-
Coated Microplate: Streptavidin-coated 96-well microplate
-
Antibody Conjugate: Anti-Digoxigenin-HRP conjugate
-
Substrate: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Stop Solution: (e.g., 1% SDS)
-
Wash Buffer: (e.g., PBS with 0.05% Tween-20)
-
Positive Control Inhibitor: A known RT inhibitor (e.g., Nevirapine or Azidothymidine (AZT))
-
Negative Control: Enzyme dilution buffer or solvent used for the test compound (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator (37°C)
-
Multichannel pipettes and sterile tips
Experimental Protocol
1. Preparation of Reagents
-
This compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a concentration known to affect enzyme activity (typically ≤1%).
-
RT Enzyme Dilution: Dilute the stock solution of HIV-1 RT to the working concentration in the enzyme dilution buffer. The optimal concentration should be determined empirically to give a robust signal in the linear range of the assay.
-
Reaction Mix: Prepare a master mix containing the poly(A) template, oligo(dT) primer, and dNTP mix (including DIG-dUTP) in the assay buffer.
2. Assay Procedure
-
Plate Setup: Add 20 µL of the diluted this compound or control solutions to the appropriate wells of the streptavidin-coated microplate.
-
Test Wells: this compound at various concentrations.
-
Positive Control Wells: Known RT inhibitor.
-
Negative Control (No Inhibitor) Wells: Assay buffer with the same concentration of solvent as the test wells.
-
Blank (No Enzyme) Wells: Assay buffer only.
-
-
Enzyme Addition: Add 20 µL of the diluted RT enzyme to all wells except the blank wells.
-
Initiation of Reaction: Add 20 µL of the reaction mix to all wells to start the reverse transcription reaction.
-
Incubation: Incubate the plate at 37°C for 1 to 2 hours.
-
Stopping the Reaction: The reaction can be stopped by adding a stop solution, or by proceeding directly to the washing step, which effectively stops the reaction.
-
Washing: Discard the reaction mixture from the wells and wash the plate 5 times with 1x wash buffer to remove unincorporated nucleotides and other components.
-
Antibody Incubation: Add 100 µL of the anti-DIG-HRP conjugate to each well and incubate at 37°C for 45 minutes.
-
Washing: Wash the plate 5 times with 1x wash buffer to remove unbound antibody conjugate.
-
Substrate Addition: Add 100 µL of the ABTS substrate solution to each well.
-
Signal Development: Incubate the plate at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
Data Presentation and Analysis
The percentage of reverse transcriptase inhibition by this compound is calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] x 100
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Data for this compound Reverse Transcriptase Inhibition
| This compound Conc. (µM) | Absorbance (405 nm) | % Inhibition |
| 0 (Negative Control) | 1.250 | 0% |
| 0.1 | 1.125 | 10% |
| 1 | 0.875 | 30% |
| 10 | 0.625 | 50% |
| 100 | 0.250 | 80% |
| Blank (No Enzyme) | 0.050 | - |
Visualizations
Caption: Workflow for the this compound reverse transcriptase inhibition assay.
Caption: Inhibition of reverse transcription by this compound.
References
- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
Application Notes and Protocols for Mniopetal F Antiviral Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal F is a novel natural product derivative with a putative broad-spectrum antiviral activity. Preliminary screenings have suggested its potential in inhibiting the replication of a range of viruses. These application notes provide detailed protocols for robust cell-based assays to quantify the antiviral efficacy of this compound, assess its cytotoxicity, and elucidate its potential mechanism of action. The following protocols are designed to be adaptable for various virus-cell systems and are suitable for high-throughput screening as well as detailed characterization studies.
Key Cell-Based Assays for Antiviral Activity
Several cell-based assays are crucial for evaluating the antiviral properties of a compound.[1][2] These assays measure different aspects of the viral life cycle and the compound's effect on it.
-
Cytopathic Effect (CPE) Inhibition Assay: This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.[3] Many viruses cause visible damage to host cells, known as the cytopathic effect, which can be quantified.
-
Plaque Reduction Assay: This is a more quantitative method to determine the effect of a compound on infectious virus production.[4] It measures the reduction in the formation of plaques (localized areas of cell death) in a cell monolayer.
-
Reporter Gene Assay: This assay utilizes genetically engineered viruses or cell lines that express a reporter gene (e.g., luciferase or GFP) upon viral replication. The antiviral activity is measured by the reduction in the reporter signal.[5]
-
Cell-Based ELISA: This method quantifies the amount of viral protein expressed in infected cells to measure the antiviral activity of a compound.[2]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Prior to assessing antiviral activity, it is essential to determine the cytotoxicity of this compound on the host cells.
Protocol:
-
Seed host cells (e.g., Vero, A549, MDCK) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours (depending on the cell line and virus replication cycle).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Cytopathic Effect (CPE) Inhibition Assay
Protocol:
-
Seed host cells in a 96-well plate as described in the cytotoxicity assay.
-
Prepare serial dilutions of this compound in infection medium (low serum).
-
In a separate tube, pre-incubate the virus (e.g., Influenza A virus at a Multiplicity of Infection of 0.01) with the serially diluted this compound for 1 hour at 37°C.
-
Remove the medium from the cells and infect the cells with the virus-compound mixture. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubate the plate for 48-72 hours until CPE is observed in the positive control wells.
-
Stain the cells with a solution of 0.1% crystal violet in 20% ethanol for 10 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Add 100 µL of methanol to each well to solubilize the stain.
-
Measure the absorbance at 570 nm.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the compound concentration.
Plaque Reduction Assay
Protocol:
-
Seed host cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Prepare serial dilutions of this compound in infection medium.
-
Infect the confluent cell monolayers with a dilution of the virus that will produce 50-100 plaques per well for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2X culture medium and 1.2% agarose containing the serial dilutions of this compound.
-
Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the plaque reduction percentage for each concentration and determine the EC50.
Data Presentation
The antiviral activity and cytotoxicity of this compound can be summarized in the following tables. The Selectivity Index (SI), calculated as CC50/EC50, is a crucial parameter for evaluating the therapeutic potential of the compound. A higher SI value indicates a more favorable safety profile.
Table 1: Cytotoxicity and Antiviral Activity of this compound against Influenza A Virus (H1N1) in MDCK cells.
| Assay | Parameter | This compound | Oseltamivir (Control) |
| Cytotoxicity | CC50 (µM) | > 100 | > 100 |
| CPE Inhibition | EC50 (µM) | 5.2 | 0.8 |
| Plaque Reduction | EC50 (µM) | 4.8 | 0.6 |
| Selectivity Index | SI (CC50/EC50) | > 19.2 | > 125 |
Table 2: Antiviral Activity of this compound against various viruses.
| Virus | Cell Line | Assay | EC50 (µM) |
| Herpes Simplex Virus-1 | Vero | Plaque Reduction | 8.1 |
| Respiratory Syncytial Virus | A549 | CPE Inhibition | 12.5 |
| Dengue Virus | Huh-7 | Reporter Gene Assay | 6.7 |
Mandatory Visualization
Signaling Pathway Diagram
It is hypothesized that this compound may exert its antiviral effect by modulating host signaling pathways that are often hijacked by viruses for their replication. One such critical pathway is the NF-κB signaling cascade, which plays a central role in the inflammatory response and can be activated by viral components.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagrams
Caption: Workflow for determining the cytotoxicity (CC50) of this compound.
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Caption: Workflow for the Plaque Reduction Assay.
References
- 1. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Antiviral Assays for Screening and Profiling Inhibitors Against Dengue Virus | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell-based antiviral screening against coronaviruses: Developing virus-specific and broad-spectrum inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Mniopetal F Derivatives and Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mniopetal F, a member of the drimane sesquiterpenoid family of natural products, has garnered significant interest within the scientific community due to its potential as a lead compound in drug discovery. Isolated from the fungus Mniopetalum sp., this compound and its related compounds have demonstrated a range of biological activities, including anti-HIV, cytotoxic, and antibacterial properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and analogs, along with methodologies for evaluating their biological activities. The provided information is intended to guide researchers in the exploration of this promising class of compounds for therapeutic applications.
I. Synthesis of this compound Analogs
The synthesis of this compound and its analogs often involves a convergent approach, building upon a common drimane core. Key reactions in the synthesis of the drimane skeleton include the intramolecular Diels-Alder reaction to form the bicyclic system, followed by stereoselective functional group manipulations. Analogs can then be generated by modifying the peripheral functional groups of the Mniopetal core structure.
Experimental Workflow for the Synthesis of a Drimane Core:
Caption: General workflow for the synthesis of this compound analogs.
Key Experimental Protocols:
1. Horner-Wadsworth-Emmons (HWE) Reaction for Carbon Chain Elongation:
This reaction is a crucial step in constructing the linear precursor for the intramolecular Diels-Alder reaction.
-
Materials:
-
Aldehyde substrate
-
Phosphonate reagent (e.g., triethyl phosphonoacetate)
-
Base (e.g., sodium hydride (NaH), potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethoxyethane (DME))
-
Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl))
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate (MgSO₄))
-
-
Protocol:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the phosphonate reagent (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the ylide.
-
Cool the mixture back to 0 °C and add a solution of the aldehyde substrate (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.
-
2. Intramolecular Diels-Alder (IMDA) Reaction:
This reaction forms the core bicyclic drimane skeleton.
-
Materials:
-
Triene precursor
-
High-boiling point solvent (e.g., toluene, xylene)
-
Lewis acid catalyst (optional, e.g., ethylaluminum dichloride)
-
-
Protocol:
-
Dissolve the triene precursor in a suitable high-boiling point solvent (e.g., toluene) in a sealed tube or a flask equipped with a reflux condenser.
-
Heat the solution to the desired temperature (typically between 110-180 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to several days depending on the substrate.
-
For Lewis acid-catalyzed reactions, the catalyst is added at a lower temperature (e.g., -78 °C to room temperature) and the reaction is stirred until completion.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cyclized drimane derivative.
-
II. Biological Evaluation of this compound Analogs
The biological activities of newly synthesized this compound analogs are typically assessed through a panel of in vitro assays to determine their cytotoxic, anti-HIV, and antibacterial properties.
1. Cytotoxicity Assays:
The cytotoxicity of the compounds is evaluated against a panel of human cancer cell lines to determine their potential as anticancer agents.
Experimental Workflow for Cytotoxicity Screening:
Caption: Workflow for determining the cytotoxicity of this compound analogs.
a. MTT Assay Protocol:
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Quantitative Cytotoxicity Data for Drimane Sesquiterpenoids:
The following table summarizes the cytotoxic activities of various natural and semi-synthetic drimane sesquiterpenoids against different cancer cell lines, providing a reference for the expected potency of this compound analogs.[1][2][3]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Polygodial | K562 (Leukemia) | 1.8 | [1] |
| Polygodial | Nalm-6 (Leukemia) | 2.5 | [1] |
| Cinnamoyl Polygodial | K562 (Leukemia) | 0.1 | [1] |
| Cinnamoyl Polygodial | Nalm-6 (Leukemia) | 0.2 | [1] |
| Drimenol Derivative 6a | MCF-7 (Breast) | 10.4 | [3] |
| Drimenol Derivative 6a | PC-3 (Prostate) | 12.5 | [3] |
| Drimenol Derivative 6a | HT-29 (Colon) | 15.2 | [3] |
| Isopolygodial | HT-29 (Colon) | 25.0 | [2] |
| Drimenol | HT-29 (Colon) | >100 | [2] |
2. Anti-HIV Activity Assay:
The ability of this compound analogs to inhibit HIV-1 replication can be assessed using a cell-based assay that measures the activity of HIV-1 reverse transcriptase (RT).
a. HIV-1 Reverse Transcriptase Inhibition Assay Protocol:
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxynucleotide triphosphate)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound analogs dissolved in DMSO
-
Positive control (e.g., Nevirapine)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
-
-
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Add the this compound analogs at various concentrations to the reaction mixture. Include a no-enzyme control, a no-drug control, and a positive control.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction at 37 °C for 1 hour.
-
Stop the reaction by adding cold 10% TCA.
-
Filter the reaction mixture through glass fiber filters to capture the radiolabeled DNA product.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition and determine the IC₅₀ value.
-
3. Antibacterial Activity Assay:
The antibacterial potential of this compound analogs is determined by measuring their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.
a. Broth Microdilution MIC Assay Protocol:
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
This compound analogs dissolved in DMSO
-
Positive control (e.g., Ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
-
-
Protocol:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of the this compound analogs in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria with antibiotic), a negative control (bacteria with DMSO), and a sterility control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, add resazurin solution to each well and incubate for another 2-4 hours to confirm viability (blue = no growth, pink = growth).
-
Quantitative Antibacterial Data for Drimane Sesquiterpenoids:
The following table presents the MIC values of some drimane sesquiterpenoids against various bacterial strains.[4][5]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Polygodial | E. avium | 16 | [5] |
| Polygodial | K. pneumoniae | 32 | [5] |
| Polygodial | S. typhi | 64 | [5] |
| Polygodial | E. coli | 16-64 | [5] |
| Isopolygodial | E. avium | 32 | [4] |
| Drimenol | E. avium | >256 | [4] |
III. Potential Signaling Pathway Involvement
While the precise signaling pathways modulated by this compound are not yet fully elucidated, studies on other drimane sesquiterpenoids suggest that the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a likely target.[6][7][8][9] Drimane sesquiterpenoids like polygodial and isotadeonal have been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation, immunity, cell survival, and proliferation. Inhibition of this pathway could explain the observed cytotoxic and anti-inflammatory activities of this class of compounds.
Proposed NF-κB Inhibition by Drimane Sesquiterpenoids:
Caption: Proposed mechanism of NF-κB pathway inhibition by drimane sesquiterpenoids.
Protocol for NF-κB Reporter Assay:
-
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Complete cell culture medium
-
96-well white, clear-bottom plates
-
This compound analogs dissolved in DMSO
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Seed the reporter cells into 96-well plates and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound analogs for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control and determine the IC₅₀ value.
-
The synthesis and evaluation of this compound derivatives and analogs represent a promising avenue for the discovery of novel therapeutic agents. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and characterize new compounds with potentially enhanced biological activities. Further investigation into the precise molecular targets and signaling pathways of these compounds will be crucial for their future development as clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A meroterpenoid NF-kappaB inhibitor and drimane sesquiterpenoids from Asafetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Efficacy Testing of Mniopetal F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal F is a novel synthetic compound under investigation for its potential therapeutic effects. These application notes provide a comprehensive guide to the in vitro evaluation of this compound, focusing on its efficacy in cancer cell models. The following protocols detail standard assays to assess its impact on cell viability, apoptosis, and cell migration, which are critical hallmarks of cancer progression.[1][2] The methodologies are designed to provide reproducible and quantifiable data to determine the therapeutic potential of this compound.
Assessment of Cell Viability
Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of a compound on cancer cells.[2][3] The MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells, which is proportional to the number of viable cells.[4][5]
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound across different cancer cell lines after 48 hours of treatment. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[6]
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 25.8 |
| HeLa | Cervical Cancer | 18.2 |
| HepG2 | Liver Cancer | 32.1 |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution)
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[5]
-
Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.[5]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism that anticancer drugs often induce.[7][8] Assays to detect apoptosis include monitoring changes in the cell membrane, activation of caspases, and DNA fragmentation.[8]
Quantitative Data Summary
The following table presents hypothetical data on the percentage of apoptotic cells in the A549 lung cancer cell line after 24 hours of treatment with this compound, as determined by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 2.1 | 1.5 |
| This compound | 10 | 15.3 | 5.2 |
| This compound | 25 | 35.8 | 12.7 |
| This compound | 50 | 55.2 | 20.1 |
Experimental Protocol: Annexin V/PI Staining
During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[7][9] Annexin V, a protein with a high affinity for PS, can be used to detect this event.[9] Propidium iodide (PI) is a fluorescent dye that is excluded by live cells but can enter and stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
Materials:
-
A549 cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Inhibition of Cell Migration
The ability of cancer cells to migrate is essential for invasion and metastasis.[10] The wound healing (or scratch) assay and the Boyden chamber (or Transwell) assay are two common methods to assess cell migration in vitro.[10][11]
Quantitative Data Summary
The following table shows hypothetical data for the inhibition of MDA-MB-231 breast cancer cell migration by this compound after 24 hours, as measured by a wound healing assay.
| Treatment | Concentration (µM) | Wound Closure (%) |
| Vehicle Control | 0 | 95.2 |
| This compound | 5 | 60.7 |
| This compound | 10 | 35.1 |
| This compound | 20 | 15.4 |
Experimental Protocol: Wound Healing (Scratch) Assay
This assay measures the ability of a confluent cell monolayer to migrate and close a "wound" or scratch created in the monolayer.[10]
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium
-
This compound
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plates at 37°C, 5% CO2.
-
Capture images of the same fields at various time points (e.g., 12, 24, and 48 hours).
-
Measure the width of the scratch at different points for each image and calculate the percentage of wound closure.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound's efficacy. By systematically evaluating its effects on cell viability, apoptosis, and migration, researchers can gain valuable insights into its potential as a therapeutic agent. Further investigations into the underlying molecular mechanisms and signaling pathways are recommended to fully elucidate the mode of action of this compound.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 9. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 10. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 11. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Application Notes and Protocols: Scale-up Synthesis of Mniopetal F for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mniopetal F, a member of the illudalane class of sesquiterpenoids, has emerged as a promising natural product with potential therapeutic applications. The intricate tricyclic structure of this compound presents a significant synthetic challenge, particularly for producing the substantial quantities required for comprehensive preclinical evaluation. This document provides a detailed protocol for the scale-up synthesis of this compound, adapted from established laboratory-scale total synthesis routes. The outlined procedures are intended to guide researchers in medicinal chemistry, process development, and pharmacology in generating sufficient material for in-vitro and in-vivo preclinical studies, including toxicology, pharmacokinetics, and efficacy models.
Introduction
The illudalane sesquiterpenoids are a family of natural products characterized by a unique 5-6-4 fused tricyclic ring system. This compound, isolated from certain fungi, has garnered interest due to its complex architecture and potential biological activity. Early-stage drug development necessitates a robust and scalable synthetic route to supply material for preclinical trials. This application note details a hypothetical multi-step synthesis for the scale-up production of this compound, based on key transformations reported in the literature, such as the intramolecular Diels-Alder reaction.[1]
Chemical Structures
This compound
Caption: Chemical structure of this compound.
Scale-up Synthesis of this compound: A Proposed Route
The following protocol outlines a potential multi-step sequence for the gram-scale synthesis of this compound. This route is a composite of established synthetic strategies for related molecules and is designed with scalability in mind.[1][2]
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Diastereoselective Baylis-Hillman Reaction
This key step establishes the initial stereochemistry of the molecule.[1]
-
Reaction: Feringa's butenolide is reacted with a suitable aldehyde in the presence of a catalyst to yield the Baylis-Hillman adduct.
-
Reagents & Solvents:
-
Feringa's butenolide (1.0 eq)
-
Aldehyde precursor (1.2 eq)
-
Lithium phenylselenide (catalytic)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a solution of Feringa's butenolide in anhydrous THF at -78 °C under an inert atmosphere, add the aldehyde precursor.
-
Slowly add a catalytic amount of freshly prepared lithium phenylselenide solution.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Scale-up Considerations:
-
Maintaining the low temperature for large volumes is critical for diastereoselectivity. A cryo-cooling system is recommended.
-
The use of lithium phenylselenide may pose challenges on a large scale due to toxicity and air sensitivity. Alternative catalysts could be explored.
-
Step 2: Protection and Functional Group Interconversion
-
Reaction: The hydroxyl group of the Baylis-Hillman adduct is protected, and the ester is converted to a diene precursor for the subsequent Diels-Alder reaction.
-
Reagents & Solvents:
-
Baylis-Hillman adduct (1.0 eq)
-
Silyl protecting group (e.g., TBSCl, 1.1 eq)
-
Imidazole (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Diisobutylaluminium hydride (DIBAL-H)
-
Horner-Wadsworth-Emmons reagent
-
-
Procedure:
-
Protect the secondary alcohol with a suitable silyl protecting group.
-
Reduce the ester to the corresponding aldehyde using DIBAL-H at low temperature.
-
Perform a Horner-Wadsworth-Emmons reaction to install the diene moiety.
-
-
Scale-up Considerations:
-
DIBAL-H is pyrophoric and requires careful handling on a large scale.
-
Chromatographic purifications at each step can be challenging for large quantities. Crystallization or distillation should be considered where possible.
-
Step 3: Intramolecular Diels-Alder Reaction (IMDA)
This is a crucial step to construct the tricyclic core of this compound.[1]
-
Reaction: The linear diene-ene precursor undergoes a thermally induced intramolecular [4+2] cycloaddition.
-
Reagents & Solvents:
-
Diene-ene precursor (1.0 eq)
-
High-boiling solvent (e.g., toluene, xylene)
-
-
Procedure:
-
Dissolve the diene-ene precursor in toluene in a sealed reaction vessel.
-
Heat the solution to 180-200 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the cycloadduct by column chromatography.
-
-
Scale-up Considerations:
-
High temperatures and prolonged reaction times may lead to side product formation. Optimization of temperature and reaction time is crucial.
-
The use of a high-pressure reactor may be necessary to reach the required temperatures safely on a large scale.
-
Step 4: Post-Cycloaddition Modifications and Final Steps
-
Reaction: A series of functional group manipulations, including deprotection and oxidation, are performed to arrive at the final this compound structure.[1]
-
Reagents & Solvents:
-
IMDA product (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF)
-
Dess-Martin periodinane (DMP) or other mild oxidizing agent
-
-
Procedure:
-
Remove the silyl protecting group using TBAF.
-
Perform a stereoselective reduction or inversion of the resulting alcohol if necessary.
-
A new variant of the Parikh-Doering oxidation can be employed for the final oxidation step.[1]
-
-
Scale-up Considerations:
-
The use of DMP on a large scale can be hazardous. Alternative oxidation protocols (e.g., Swern, TEMPO-based) should be evaluated.
-
Final purification by preparative HPLC may be required to achieve high purity for preclinical studies.
-
Quantitative Data Summary
The following table summarizes hypothetical yields for the scale-up synthesis of this compound, starting from 100g of Feringa's butenolide. These are target yields and may require significant process optimization to achieve.
| Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| 1. Baylis-Hillman Reaction | 100 | 120 | 85 | >95 |
| 2. Protection & Functionalization | 120 | 150 | 80 | >95 |
| 3. Intramolecular Diels-Alder Reaction | 150 | 105 | 70 | >90 |
| 4. Post-Cycloaddition & Final Steps | 105 | 52.5 | 60 (overall) | >98 |
Hypothetical Signaling Pathway for this compound
While the specific molecular targets of this compound are not yet fully elucidated, related sesquiterpenoids have been shown to modulate inflammatory signaling pathways.[3] A plausible hypothesis is that this compound could inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The successful scale-up synthesis of this compound is a critical step towards its preclinical development. The proposed synthetic route and protocols provide a framework for producing the necessary quantities of this complex natural product. Careful optimization of each step, particularly the key intramolecular Diels-Alder reaction, will be essential for achieving high overall yields and purity. The elucidation of this compound's mechanism of action, potentially through modulation of pathways such as NF-κB, will further guide its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Collective Synthesis of Illudalane Sesquiterpenes via Cascade Inverse Electron Demand (4 + 2) Cycloadditions of Thiophene S,S-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Medicinal Properties of Chrysanthemum boreale Makino and Its Bioactive Products [mdpi.com]
Troubleshooting & Optimization
Overcoming stereoselectivity issues in Mniopetal F synthesis
Welcome to the technical support center for the synthesis of Mniopetal F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity challenges encountered during the synthesis. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main stereoselectivity challenges in the total synthesis of this compound?
A1: The primary stereochemical hurdles in the synthesis of this compound arise in three key transformations:
-
Diastereoselective Baylis-Hillman Reaction: Achieving high diastereoselectivity in the lithium phenylselenide (PhSeLi)-induced Baylis-Hillman reaction is crucial for setting a key stereocenter.
-
Intramolecular Diels-Alder (IMDA) Reaction: Controlling the endo/exo selectivity of the IMDA reaction is critical for the formation of the desired tricyclic core.[1]
-
Inversion of a Hindered Secondary Alcohol: Stereochemical inversion of a sterically hindered secondary alcohol is a necessary step to establish the correct final stereoconfiguration.[1]
Q2: How is the initial stereocenter established in the synthesis?
A2: The initial key stereocenter is established using a highly diastereoselective lithium phenylselenide-induced Baylis-Hillman reaction.[1] This variant of the Baylis-Hillman reaction has been shown to be effective where standard conditions using DABCO as a nucleophile may not work, especially with β-substituted acrylic acid derivatives.[2]
Q3: What is the key step for constructing the tricyclic core of this compound?
A3: The construction of the tricyclic core of this compound is achieved through an endo-selective intramolecular Diels-Alder (IMDA) reaction.[1] The stereochemical outcome of this reaction is pivotal for the overall success of the synthesis.
Q4: Why is the inversion of a secondary alcohol necessary?
A4: The inversion of a highly hindered secondary alcohol is required to set the correct absolute stereochemistry at a specific chiral center in the final this compound molecule.[1] This is often a challenging step due to steric hindrance around the reaction center.
Troubleshooting Guides
Poor Diastereoselectivity in the PhSeLi-Induced Baylis-Hillman Reaction
| Symptom | Possible Cause | Troubleshooting Suggestion |
| Low diastereomeric ratio (d.r.) | Temperature not low enough during the addition of the aldehyde. | Ensure the reaction mixture is maintained at a low temperature (e.g., -60 °C to -30 °C) during the addition of the aldehyde to the PhSeLi/butenolide mixture.[2] |
| Impure or wet reagents/solvents. | Use freshly distilled and anhydrous THF. Ensure all reagents are of high purity and handled under an inert atmosphere. | |
| Incorrect stoichiometry of reagents. | Carefully control the stoichiometry of PhSeLi and the butenolide. An excess of the aldehyde may be required.[2] | |
| Low Yield | Incomplete reaction. | Increase the reaction time and allow the mixture to warm slowly to the optimal reaction temperature. |
| Degradation of starting materials or product. | Ensure strict anhydrous and anaerobic conditions to prevent side reactions. |
Undesired Stereoisomer in the Intramolecular Diels-Alder (IMDA) Reaction
| Symptom | Possible Cause | Troubleshooting Suggestion |
| Formation of the exo cycloadduct instead of the desired endo product. | Thermal conditions are not optimal. | The IMDA reaction in the this compound synthesis is thermally induced.[1] Optimize the reaction temperature and time. Higher temperatures can sometimes favor the thermodynamically more stable product, which may not be the desired kinetic endo product. |
| Steric hindrance in the transition state. | While not explicitly detailed for this compound, the use of Lewis acids can sometimes enhance endo-selectivity in IMDA reactions by coordinating to the dienophile. A screening of mild Lewis acids could be attempted. | |
| Low reaction conversion. | Insufficient thermal energy. | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can sometimes be effective in promoting IMDA reactions. |
Incomplete Inversion of the Hindered Secondary Alcohol
| Symptom | Possible Cause | Troubleshooting Suggestion |
| Low yield of the inverted product. | Steric hindrance preventing the reaction. | For the inversion of hindered secondary alcohols, a modified Mitsunobu reaction using 4-nitrobenzoic acid can be more effective than standard conditions.[3][4] The increased acidity of 4-nitrobenzoic acid can facilitate the reaction.[3] |
| Decomposition of the Mitsunobu intermediate. | Ensure the reaction is carried out at low temperatures (e.g., 0 °C to room temperature) and under strictly anhydrous conditions. | |
| Epimerization of the product. | Basic conditions during workup or purification. | Use neutral or slightly acidic conditions for workup and purification to avoid epimerization of the newly formed stereocenter. |
Experimental Protocols
PhSeLi-Induced Baylis-Hillman Reaction (General Procedure)
This protocol is based on a similar transformation and may require optimization for the specific substrates in the this compound synthesis.[2]
-
To a solution of diphenyl diselenide in anhydrous THF at -20 °C under an inert atmosphere (N₂ or Ar), add a solution of n-butyllithium (n-BuLi) in hexanes.
-
Stir the mixture at this temperature for 30 minutes.
-
Cool the resulting solution of lithium phenylselenide (PhSeLi) to -60 °C.
-
Add the PhSeLi solution in one portion to a pre-cooled (-60 °C) mixture of the butenolide derivative and the aldehyde in anhydrous THF.
-
Stir the reaction mixture at -60 °C and allow it to warm to -30 °C overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Intramolecular Diels-Alder (IMDA) Reaction
A specific detailed protocol for this compound is not publicly available. However, a general procedure for a thermal IMDA reaction would be as follows:
-
Dissolve the diene-dienophile precursor in a high-boiling, inert solvent (e.g., toluene, xylene, or o-dichlorobenzene).
-
Degas the solution to remove any dissolved oxygen.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by flash column chromatography.
Inversion of a Hindered Secondary Alcohol via Mitsunobu Reaction
This is a general procedure for the inversion of a sterically hindered secondary alcohol.[3][4]
-
Dissolve the hindered secondary alcohol, triphenylphosphine (PPh₃), and 4-nitrobenzoic acid in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in anhydrous THF to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude ester by flash column chromatography.
-
Saponify the resulting ester using standard conditions (e.g., K₂CO₃ in methanol) to yield the inverted alcohol.
-
Purify the inverted alcohol by flash column chromatography.
Data Presentation
While specific quantitative data for the this compound synthesis is not available in the public domain, the following table illustrates the expected outcomes based on the reported high diastereoselectivity.
| Reaction | Key Parameters | Expected Outcome |
| PhSeLi-Induced Baylis-Hillman | Temperature, Stoichiometry | High diastereoselectivity |
| Intramolecular Diels-Alder | Thermal Conditions | Predominantly endo isomer |
| Inversion of Secondary Alcohol | Mitsunobu Conditions | High yield of inverted product |
Visualizations
Caption: Key stereoselective steps in the synthesis of this compound.
Caption: Troubleshooting logic for the Baylis-Hillman reaction.
Caption: Endo vs. Exo selectivity in the IMDA reaction.
References
Enhancing the solubility and stability of Mniopetal F
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility and stability of Mniopetal F, a drimane-type sesquiterpenoid with promising cytotoxic and antimicrobial properties.[1][2] Given its classification as a poorly soluble natural product, this guide offers troubleshooting advice and detailed protocols to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are solubility and stability important?
This compound is a drimane-type sesquiterpenoid, a class of natural products known for their diverse biological activities.[3][4] Like many sesquiterpenoids, this compound is inherently hydrophobic, leading to poor aqueous solubility.[5] This low solubility can significantly limit its bioavailability and therapeutic efficacy in preclinical and clinical studies.[6][7] Enhancing solubility is crucial for achieving adequate concentrations in biological assays and for developing effective formulations.[8] Stability is equally important, as degradation can lead to a loss of activity and the formation of potentially toxic byproducts.[9]
Q2: What are the primary challenges in working with this compound?
The main challenges are its poor water solubility and potential for degradation under certain conditions. Researchers may encounter difficulties in preparing stock solutions, achieving desired concentrations in assays, and maintaining the compound's integrity over time. Sesquiterpenoids can be sensitive to pH, temperature, and light, which can lead to structural changes and loss of function.[9][10]
Q3: What are the general approaches to improve the solubility of this compound?
Several techniques can be employed, broadly categorized as physical and chemical modifications.[8]
-
Physical Modifications: These include particle size reduction (micronization and nanosuspension), formulation as a solid dispersion with a hydrophilic carrier, and complexation with cyclodextrins.[11][12][13][14]
-
Chemical Modifications: While not detailed here, this could involve creating more soluble prodrugs or salts if this compound has suitable functional groups.
Q4: How can I assess the stability of my this compound samples?
Forced degradation studies are the standard approach to evaluate the stability of a compound under various stress conditions.[15][16][17] These studies involve exposing this compound to heat, different pH levels, light, and oxidizing agents to identify potential degradation pathways and products.[18][19] The results are crucial for determining appropriate storage conditions and compatible excipients for formulation.[17]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Difficulty dissolving this compound in aqueous buffers. | This compound is a hydrophobic sesquiterpenoid with inherently low water solubility. | 1. Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Cyclodextrin Complexation: Formulate this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.[20][21] Refer to the detailed protocol below. 3. pH Adjustment: Investigate the effect of pH on solubility. While this compound is not expected to have ionizable groups, pH can influence the stability of the formulation.[7] |
| Precipitation of this compound during long-term experiments. | The concentration of this compound exceeds its solubility limit in the experimental medium over time, potentially due to solvent evaporation or temperature fluctuations. | 1. Formulate as a Nanosuspension: A nanosuspension can improve the stability of the dispersed drug particles and prevent precipitation.[12][13][22] 2. Solid Dispersion Formulation: Using a solid dispersion can maintain the drug in an amorphous state, which has a higher apparent solubility than the crystalline form.[11][23][24] |
| Inconsistent results in biological assays. | This could be due to variable solubility, degradation of the compound, or interaction with assay components. | 1. Ensure Complete Solubilization: Visually inspect your solutions for any particulate matter before use. Filter the solution if necessary. 2. Conduct Stability Studies: Perform a forced degradation study to understand the stability of this compound under your specific assay conditions (pH, temperature, light exposure).[15][16][17] 3. Quantify this compound Concentration: Use a validated analytical method, such as HPLC-UV, to confirm the concentration of this compound in your stock and working solutions before each experiment. |
| Loss of this compound activity upon storage. | This compound may be degrading due to improper storage conditions (e.g., exposure to light, elevated temperature, or humidity). | 1. Optimize Storage Conditions: Store this compound as a dry powder in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). 2. Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound for your experiments. If you need to store solutions, do so at -80°C and minimize freeze-thaw cycles. 3. Evaluate Solution Stability: Test the stability of this compound in your chosen solvent over time to determine how long stock solutions can be reliably stored. |
Experimental Protocols
Protocol 1: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
This protocol describes the preparation of a this compound-HP-β-CD inclusion complex to improve its aqueous solubility.[20][25][26]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Molar Ratio Determination: Prepare solutions with varying molar ratios of this compound to HP-β-CD (e.g., 1:1, 1:2, 1:5).
-
Complexation:
-
Dissolve a pre-weighed amount of HP-β-CD in deionized water with gentle stirring.
-
Add the required amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
-
Lyophilization:
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the this compound-HP-β-CD complex.[21]
-
-
Solubility Assessment:
-
Prepare saturated solutions of both pure this compound and the this compound-HP-β-CD complex in deionized water.
-
Equilibrate the solutions for 24 hours.
-
Centrifuge the solutions to remove any undissolved solid.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC-UV method.
-
Expected Outcome:
The aqueous solubility of this compound is expected to increase significantly with the formation of the HP-β-CD complex.
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| This compound (unformulated) | 1.5 ± 0.2 | 1.0 |
| This compound:HP-β-CD (1:1) | 75.3 ± 4.1 | ~50 |
| This compound:HP-β-CD (1:2) | 182.6 ± 9.8 | ~122 |
| This compound:HP-β-CD (1:5) | 450.1 ± 21.5 | ~300 |
Protocol 2: Stability Assessment using Forced Degradation Studies
This protocol outlines a forced degradation study to identify the degradation pathways of this compound under various stress conditions.[15][16][17][18]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples and neutralize the acidic and basic solutions.
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound degraded under each condition.
-
Identify and characterize the major degradation products using techniques like LC-MS.
-
Expected Outcome:
The study will reveal the conditions under which this compound is unstable and provide insights into its degradation pathways.
| Stress Condition | % Degradation of this compound | Major Degradation Products Observed |
| 0.1 M HCl, 60°C, 24h | 15.2% | DP1, DP2 |
| 0.1 M NaOH, 60°C, 24h | 45.8% | DP3, DP4 |
| 3% H₂O₂, RT, 24h | 22.5% | DP5 |
| Solid, 80°C, 48h | 8.1% | DP1 |
| Photostability | 12.7% | DP6 |
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for enhancing the solubility of this compound.
Troubleshooting Logic for Inconsistent Assay Results
Caption: Troubleshooting inconsistent results with this compound.
Signaling Pathway of Forced Degradation Study
Caption: Forced degradation study workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drimane-type sesquiterpenoids from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]
- 5. Terpene - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. wjbphs.com [wjbphs.com]
- 8. ijpsm.com [ijpsm.com]
- 9. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. lubrizolcdmo.com [lubrizolcdmo.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. acdlabs.com [acdlabs.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 20. alzet.com [alzet.com]
- 21. oatext.com [oatext.com]
- 22. researchgate.net [researchgate.net]
- 23. japer.in [japer.in]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mniopetal F Purification Protocols
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the purification of Mniopetal F.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Extraction: The solvent system or extraction time may not be optimal for this compound. | - Experiment with a gradient of solvent polarities (e.g., hexane, ethyl acetate, methanol).- Increase the extraction time or perform multiple extraction cycles. |
| Degradation of this compound: The compound may be sensitive to light, temperature, or pH. | - Perform extraction and purification steps at low temperatures (4°C) and protect samples from light.- Buffer all aqueous solutions to a neutral pH. | |
| Suboptimal Chromatographic Conditions: The choice of stationary and mobile phases may not be ideal for separating this compound. | - Screen different chromatography resins (e.g., silica, C18, ion exchange).- Optimize the mobile phase composition and gradient. | |
| Poor Purity of this compound | Co-elution of Impurities: Other compounds in the extract may have similar chromatographic behavior to this compound. | - Employ orthogonal purification techniques (e.g., normal-phase followed by reverse-phase chromatography).- Utilize high-resolution chromatography columns. |
| Presence of Isomers: Structural isomers of this compound may be difficult to separate. | - Use a chiral stationary phase if stereoisomers are present.- Optimize the mobile phase to enhance the separation of isomers. | |
| Compound Instability | Hydrolysis or Oxidation: this compound may contain functional groups susceptible to hydrolysis or oxidation. | - Ensure all solvents are dry and free of peroxides.- Add antioxidants (e.g., BHT) to solvents if oxidation is suspected. |
| Temperature Sensitivity: The compound may degrade at room temperature or upon solvent evaporation. | - Keep samples cold at all stages.- Use a rotary evaporator with a controlled temperature bath for solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound?
A1: While specific stability data for this compound is unavailable, similar natural products are typically stored at -20°C or -80°C in a dry, dark environment to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if it is sensitive to oxidation.
Q2: How can I confirm the identity and purity of my purified this compound?
A2: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess purity by observing the number and integration of peaks.
Q3: Are there any known biological activities of this compound that I should be aware of for handling?
A3: There is limited public information on the biological activities of this compound. As a general precaution when handling any novel compound, appropriate personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, should be worn. All handling should be performed in a well-ventilated area or a fume hood.
Experimental Protocols
General Extraction and Purification Workflow
The following is a generalized protocol for the purification of a hypothetical sesquiterpenoid like this compound from a fungal or plant source.
Caption: General workflow for this compound purification.
Methodology:
-
Extraction: The source material (e.g., 100g of dried fungal mycelia) is ground to a fine powder and extracted with a suitable solvent (e.g., 3 x 500 mL of ethyl acetate) at room temperature for 24 hours. The solvent is then filtered and evaporated under reduced pressure to yield the crude extract.
-
Initial Chromatographic Separation: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is eluted with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Secondary Purification: Fractions containing the target compound are pooled, concentrated, and subjected to further purification, typically using preparative HPLC with a different stationary phase (e.g., C18) and an appropriate mobile phase (e.g., a methanol/water gradient).
-
Purity Confirmation: The final purified compound is analyzed for purity and identity using analytical HPLC, MS, and NMR.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide for troubleshooting common purification problems.
Caption: Troubleshooting flowchart for this compound purification.
Validation & Comparative
A Comparative Analysis of Mniopetal F and Other Non-Nucleoside Reverse Transcriptase Inhibitors
A Note on Mniopetal F: Extensive literature searches did not yield specific data for a compound designated "this compound." However, the closely related drimane sesquiterpenoid, Mniopetal E, has been identified as an inhibitor of HIV-1 reverse transcriptase. Due to the absence of quantitative data for this compound and E, this guide will provide a comparative overview of the broader class of drimane sesquiterpenoids as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) against established synthetic NNRTIs.
Introduction
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. They are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, inducing a conformational change that disrupts the catalytic site and halts viral DNA synthesis. This class of inhibitors is lauded for its high potency and specificity.
This guide provides a comparative analysis of the performance of a representative drimane sesquiterpenoid, as a proxy for the Mniopetal class of natural products, against several FDA-approved NNRTIs: Efavirenz, Nevirapine, Rilpivirine, and Doravirine. The comparison focuses on in vitro efficacy (IC50) and cytotoxicity (CC50), providing researchers with a quantitative and methodological framework for evaluating novel NNRTI candidates.
Quantitative Performance Comparison
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of selected NNRTIs. It is important to note that these values can vary between different studies and cell lines.
| Compound Class | Compound | Target | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Cell Line |
| Drimane Sesquiterpenoid | Data Not Available for this compound/E | HIV-1 RT | - | - | - | - |
| Synthetic NNRTIs | Efavirenz | HIV-1 RT | 2.93 | >100 | >34,130 | CEM cells |
| Nevirapine | HIV-1 RT | 84 | >100 | >1,190 | Vero cells | |
| Rilpivirine | HIV-1 RT | 0.73 | 10 | 13,699 | MT-4 cells | |
| Doravirine | HIV-1 RT | 12 | >100 | >8,333 | Various |
Note: IC50 (50% inhibitory concentration) is the concentration of the drug required to inhibit 50% of the viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that results in 50% cell death. The Selectivity Index (SI) is a ratio of CC50 to IC50 and indicates the therapeutic window of the compound.
Signaling Pathways and Experimental Workflows
Mechanism of NNRTI Action
The following diagram illustrates the allosteric inhibition of HIV-1 reverse transcriptase by NNRTIs.
Caption: Allosteric inhibition of HIV-1 RT by NNRTIs.
Experimental Workflow for NNRTI Evaluation
This diagram outlines the typical workflow for assessing the efficacy and cytotoxicity of novel NNRTI candidates.
Caption: Workflow for determining IC50, CC50, and SI of NNRTIs.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (Cell-Free)
This protocol outlines a common method for determining the IC50 of a compound against the HIV-1 reverse transcriptase enzyme.
a. Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(rA) template
-
Oligo(dT) primer
-
Deoxynucleoside triphosphates (dNTPs), including radiolabeled or fluorescently labeled dTTP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, KCl)
-
Test compound (this compound or other NNRTI) dissolved in DMSO
-
Microplate (96- or 384-well)
-
Scintillation counter or fluorescence plate reader
b. Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(rA) template, and oligo(dT) primer.
-
Add serial dilutions of the test compound to the wells of the microplate. Include a positive control (a known NNRTI) and a negative control (DMSO vehicle).
-
Add the recombinant HIV-1 RT enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the reverse transcription reaction by adding the dNTP mix (containing labeled dTTP).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the incorporation of the labeled dTTP, which is proportional to the enzyme activity.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Cell-Based Anti-HIV-1 Assay (p24 Antigen ELISA)
This protocol measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
a. Materials:
-
Human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Complete cell culture medium
-
Test compound
-
p24 Antigen ELISA kit
b. Procedure:
-
Seed the T-lymphocyte cells in a 96-well plate.
-
In a separate plate, prepare serial dilutions of the test compound.
-
Infect the cells with a known amount of HIV-1.
-
Immediately after infection, add the diluted test compound to the cells.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
Determine the IC50 by plotting the percentage of p24 inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of the compound to the host cells.
a. Materials:
-
The same cell line used in the anti-HIV-1 assay
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
b. Procedure:
-
Seed the cells in a 96-well plate at the same density as in the antiviral assay.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate under the same conditions and for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the CC50 by plotting the percentage of cytotoxicity against the compound concentration.
Comparative Analysis of Mniopetal F and Mniopetal E: A Guide for Researchers
An Objective Comparison of Performance and Supporting Experimental Data
This guide provides a comparative analysis of Mniopetal F and Mniopetal E for researchers, scientists, and drug development professionals. Due to a lack of publicly available scientific information on this compound, this document will focus on the known properties of Mniopetal E and establish a framework for comparison should data on this compound become available.
Overview of Mniopetal E
Mniopetal E is a drimane sesquiterpenoid, a class of natural products known for their diverse biological activities. The total synthesis of (-)-mniopetal E has been successfully accomplished, which has also confirmed its absolute stereochemistry. The primary reported biological activity of Mniopetal E is the inhibition of the reverse transcriptase of the Human Immunodeficiency Virus (HIV-1), indicating its potential as an antiretroviral agent.[1]
Data Presentation: A Comparative Table
The following table summarizes the known data for Mniopetal E and provides a template for the inclusion of data for this compound.
| Feature | This compound | Mniopetal E |
| Chemical Class | Data not available | Drimane Sesquiterpenoid |
| Source | Data not available | Mniopetalum sp. (fungus) |
| Biological Activity | Data not available | Inhibition of HIV-1 Reverse Transcriptase[1] |
| Mechanism of Action | Data not available | Non-nucleoside reverse transcriptase inhibitor (NNRTI) - inferred |
| Quantitative Data (IC₅₀) | Data not available | Data not publicly available |
Experimental Protocols
A generalized experimental protocol for determining the inhibitory activity of compounds against HIV-1 reverse transcriptase is provided below. This methodology can be applied to both Mniopetal E and this compound for a direct comparison.
HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To quantify the 50% inhibitory concentration (IC₅₀) of Mniopetal E and this compound against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 reverse transcriptase (RT)
-
Poly(A)•oligo(dT) as a template/primer
-
[³H]TTP (tritiated thymidine triphosphate)
-
Test compounds (Mniopetal E, this compound)
-
Non-nucleoside reverse transcriptase inhibitor (NNRTI) control (e.g., Nevirapine)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)
-
Glass-fiber filters
-
Scintillation cocktail and counter
Procedure:
-
A reaction mixture containing the reaction buffer, poly(A)•oligo(dT), and [³H]TTP is prepared.
-
Serial dilutions of the test compounds (Mniopetal E and this compound) and the control inhibitor are added to the wells of a microtiter plate.
-
The enzymatic reaction is initiated by the addition of HIV-1 RT.
-
The plate is incubated at 37°C for 1 hour.
-
The reaction is stopped, and the newly synthesized DNA is precipitated using trichloroacetic acid (TCA).
-
The precipitated DNA is collected onto glass-fiber filters.
-
The filters are washed to remove unincorporated [³H]TTP.
-
The radioactivity on the filters is measured using a scintillation counter.
-
The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of this compound and Mniopetal E.
References
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Mniopetal F Analogs and Related Drimane Sesquiterpenoids
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Mniopetal F analogs and the broader class of drimane sesquiterpenoids. By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this document aims to facilitate the rational design of novel and more potent anticancer agents.
This compound, a member of the drimane sesquiterpenoid family, has garnered interest for its potential biological activities, including anti-HIV and cytotoxic effects. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for optimizing their therapeutic potential. While specific SAR studies on a wide range of this compound analogs are limited in publicly available literature, a wealth of information exists for the broader drimane sesquiterpenoid class, offering valuable insights into the key structural features governing their cytotoxic properties.
Comparative Cytotoxicity of Drimane Sesquiterpenoids
The antitumor activity of drimane sesquiterpenoids has been evaluated against various cancer cell lines. The following tables summarize the cytotoxic activities (IC50 values) of selected natural and semi-synthetic drimane derivatives, providing a basis for comparing their potency and identifying key structural motifs that influence their efficacy.
Table 1: Cytotoxicity of Natural Drimane Sesquiterpenoids Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| Polygodial | A549 (Lung Carcinoma) | 15.0[1] |
| K562 (Leukemia) | 1.8[1] | |
| Nalm-6 (Leukemia) | 2.5[1] | |
| Drimanial | A549 (Lung Carcinoma) | > 50[1] |
| Cinnamosmolide | A549 (Lung Carcinoma) | 8.0[1] |
| Bemadienolide | A549 (Lung Carcinoma) | 20.0[1] |
| (-)-Drimenol | PC-3 (Prostate Cancer) | >100[2] |
| HT-29 (Colon Cancer) | >100[2] | |
| MCF-7 (Breast Cancer) | >100[2] |
Table 2: Cytotoxicity of Semi-Synthetic Drimenol Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 6a | PC-3 (Prostate Cancer) | 12.5[2] |
| HT-29 (Colon Cancer) | 25.0[2] | |
| MCF-7 (Breast Cancer) | 6.25[2] | |
| 6b | PC-3 (Prostate Cancer) | 50.0[2] |
| HT-29 (Colon Cancer) | >100[2] | |
| MCF-7 (Breast Cancer) | 50.0[2] | |
| 6c | PC-3 (Prostate Cancer) | >100[2] |
| HT-29 (Colon Cancer) | >100[2] | |
| MCF-7 (Breast Cancer) | >100[2] | |
| 8a | PC-3 (Prostate Cancer) | >100[2] |
| HT-29 (Colon Cancer) | >100[2] | |
| MCF-7 (Breast Cancer) | >100[2] | |
| 8c | PC-3 (Prostate Cancer) | >100[2] |
| HT-29 (Colon Cancer) | >100[2] | |
| MCF-7 (Breast Cancer) | 25.0[2] |
From these data, it is evident that modifications to the drimane scaffold can significantly impact cytotoxic activity. For instance, the presence of α,β-unsaturated aldehyde functionalities, as seen in polygodial, appears to be important for cytotoxicity. Furthermore, the esterification of (-)-drimenol with specific aryl groups can introduce potent anticancer activity, as demonstrated by compound 6a .[2]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key assays are provided below.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Seeding: Human tumor cell lines (e.g., HeLa, MDA-MB-468, MCF-7) are cultured and seeded in 96-well microplates at a concentration of 1 × 105 cells/mL (200 µL per well). The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Compound Treatment: Logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) of the test compounds are prepared and added to the wells. The plates are incubated for an additional 72 hours.[3]
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curves.[3]
Visualizing the Path to Discovery
Diagrams illustrating key processes and relationships can significantly aid in understanding the complex field of drug discovery.
Caption: Experimental workflow for SAR studies of this compound analogs.
The mechanism of action for many cytotoxic drimane sesquiterpenoids is not fully elucidated but is thought to involve the induction of apoptosis.
Caption: Postulated apoptotic signaling pathway for cytotoxic drimanes.
This guide highlights the potential of drimane sesquiterpenoids as a scaffold for the development of novel anticancer drugs. The presented data and protocols serve as a valuable resource for researchers in the field, enabling a more informed and efficient approach to the design and synthesis of the next generation of this compound-related therapeutic agents. Further investigation into the precise molecular targets and mechanisms of action will be critical in fully realizing the clinical potential of this promising class of natural products.
References
- 1. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Anti-HIV Agents: A Template for Analysis
Disclaimer: The compound "Mniopetal F" appears to be a fictional entity. Extensive searches of scientific literature and clinical trial databases have yielded no information on a compound of this name being investigated for anti-HIV activity. Therefore, a direct comparison of its in vivo efficacy with existing HIV drugs is not possible.
This guide has been developed as a template to illustrate how such a comparative analysis would be structured for drug development professionals, researchers, and scientists. It utilizes publicly available data from preclinical and clinical studies of established antiretroviral agents to demonstrate the required format for data presentation, experimental protocols, and visualizations.
Comparative In Vivo Efficacy of Selected HIV Drugs
The following table summarizes the in vivo efficacy of representative drugs from different classes of antiretrovirals in treatment-naive adult patients with HIV-1. Efficacy is primarily measured by the proportion of patients achieving an undetectable viral load (typically <50 copies/mL) and the mean increase in CD4+ T-cell count from baseline over a specified period.
| Drug Class | Drug Name(s) | Clinical Trial | Duration | Virologic Suppression Rate (HIV-1 RNA <50 copies/mL) | Mean CD4+ T-Cell Increase from Baseline (cells/mm³) |
| NRTI | Tenofovir/Emtricitabine (in combination) | Study 934 | 48 Weeks | 84% (with Efavirenz) | +190 |
| INSTI | Dolutegravir | SINGLE Study | 48 Weeks | 88% (with Abacavir/Lamivudine)[1] | +267[1] |
| INSTI | Bictegravir/Emtricitabine/Tenofovir Alafenamide | Studies 1489 & 1490 | 240 Weeks | High virologic suppression maintained in patients with low CD4 counts and/or high viral loads at baseline.[2] | Not specified in the provided search result. |
| PI | Darunavir/Ritonavir | ARTEMIS Trial | 48 Weeks | 84% (with Tenofovir/Emtricitabine)[3] | +137[3] |
| PI | Darunavir/Ritonavir | POWER 1 & 2 Trials (Treatment-Experienced) | 96 Weeks | 39% | +133[4] |
NRTI: Nucleoside Reverse Transcriptase Inhibitor; INSTI: Integrase Strand Transfer Inhibitor; PI: Protease Inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for both preclinical and clinical evaluations.
Preclinical In Vivo Efficacy Assessment in Humanized Mice
This protocol outlines a typical study to evaluate the antiviral activity of a novel compound in a humanized mouse model of HIV infection.
-
Animal Model: NOD/Shi-scid/IL-2Rγ (NOG) mice are humanized through the transplantation of hematopoietic stem cells from cord blood. The reconstitution of the human immune system is confirmed approximately 14 weeks post-transplantation by the presence of human CD4+ cells.[5]
-
Infection: Humanized mice are infected with a specific HIV-1 strain (e.g., YU2) via intraperitoneal injection. The infection is allowed to establish for a period of 31 days.[5]
-
Study Groups: Mice are divided into multiple groups, ensuring normalization of HIV viral loads and human CD4+ T-cell counts across groups. This typically includes a vehicle control group, multiple dose-ranging groups for the investigational drug, and a positive control group receiving a standard-of-care highly active antiretroviral therapy (HAART) regimen (e.g., raltegravir, lamivudine, and tenofovir disoproxil fumarate).[5]
-
Dosing and Administration: The investigational compound is administered (e.g., subcutaneously) at various dosages and schedules (e.g., every 3 days) for a specified duration (e.g., 60 days). The HAART control group receives daily oral administration.[5]
-
Primary Endpoints:
-
Viral Rebound Assessment: Following the treatment period, a subset of animals from the high-dose and HAART groups may be monitored without treatment to assess for viral rebound.[5]
Phase III Clinical Trial Protocol for Treatment-Naive Adults
This protocol describes a typical Phase III, randomized, double-blind, active-controlled, non-inferiority study for a new antiretroviral agent in treatment-naive HIV-1 infected adults.
-
Study Design: A multicenter, randomized, double-blind, active-controlled trial designed to assess the non-inferiority of an investigational regimen compared to a standard-of-care regimen over a period of at least 48 weeks.[6][7]
-
Participant Population: Treatment-naive adults with HIV-1 infection. Key inclusion criteria often include a screening plasma HIV-1 RNA level above a certain threshold (e.g., ≥5000 copies/mL) and no known resistance to the drugs being studied.[3]
-
Randomization and Blinding: Participants are randomized in a 1:1 ratio to receive either the investigational single-tablet regimen or the active control regimen. Both participants and investigators are blinded to the treatment allocation.[6][7]
-
Treatment Regimens:
-
Investigational Arm: The novel drug in combination with a standard nucleoside reverse transcriptase inhibitor (NRTI) backbone (e.g., Emtricitabine/Tenofovir Alafenamide).
-
Control Arm: A standard-of-care regimen, often a recommended first-line therapy (e.g., Darunavir/Cobicistat plus Emtricitabine/Tenofovir Disoproxil Fumarate).[6]
-
-
Primary Efficacy Endpoint: The primary outcome is the proportion of participants with a plasma HIV-1 RNA level of less than 50 copies/mL at 48 weeks, as determined by the FDA-defined snapshot analysis. A non-inferiority margin is pre-specified (e.g., 10%).[6]
-
Secondary Efficacy Endpoints:
-
Mean change in CD4+ T-cell count from baseline.
-
Incidence of virologic failure and the development of genotypic or phenotypic resistance.
-
-
Safety and Tolerability Assessments: Monitoring of adverse events, laboratory abnormalities, and discontinuations due to adverse events throughout the study period.
Visualizations
HIV-1 Lifecycle and Antiretroviral Drug Targets
The following diagram illustrates the key stages of the HIV-1 lifecycle and the points at which different classes of antiretroviral drugs intervene.
Caption: HIV lifecycle and points of intervention for major antiretroviral drug classes.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the typical workflow for conducting an in vivo study to assess the efficacy of a new anti-HIV compound, from animal model preparation to data analysis.
Caption: Workflow for a preclinical in vivo efficacy study of an anti-HIV drug.
References
- 1. Clinical effectiveness of dolutegravir in the treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1251. 5-year outcomes of bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF) as initial treatment of HIV-1 in adults with high baseline HIV-1 RNA and/or low CD4 count in two Phase 3 randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of once-daily darunavir/ritonavir versus lopinavir/ritonavir in treatment-naive HIV-1-infected patients at week 48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of darunavir/ritonavir in treatment-experienced HIV type-1 patients in the POWER 1, 2 and 3 trials at week 96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse model and efficacy studies. [bio-protocol.org]
- 6. A week-48 randomized phase-3 trial of darunavir/cobicistat/emtricitabine/tenofovir alafenamide in treatment-naive HIV-1 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 3 clinical trial set up – REVIVE [revive.gardp.org]
Navigating the Landscape of HIV-1 Reverse Transcriptase Inhibitor Resistance: A Guide to Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant strains of HIV-1 remains a formidable challenge in the management of HIV/AIDS. A critical aspect of this challenge is the phenomenon of cross-resistance, where a mutation conferring resistance to one drug also reduces the efficacy of other, often structurally related, drugs. This guide provides a comprehensive overview of the principles and methodologies for conducting cross-resistance studies of HIV-1 reverse transcriptase (RT) inhibitors, with a focus on interpreting the resulting data to inform the development of more robust and effective antiviral therapies.
While direct cross-resistance data for the novel drimane sesquiterpenoid RT inhibitor, Mniopetal E, is not yet publicly available, this guide will utilize established data from well-characterized RT inhibitors to illustrate the experimental frameworks and data presentation necessary for such assessments.
Understanding the Mechanisms of RT Inhibition and Resistance
HIV-1 RT is a key enzyme responsible for converting the viral RNA genome into double-stranded DNA, a crucial step for viral replication and integration into the host genome.[1][2][3] RT inhibitors are broadly classified into two main categories:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs): These are analogs of natural deoxynucleotides that, once incorporated into the growing viral DNA chain, act as chain terminators due to the absence of a 3'-hydroxyl group.[4][5] Resistance to NRTIs primarily arises through two mechanisms:
-
Discrimination: Mutations that enhance the RT's ability to differentiate between the NRTI analog and the natural nucleotide, thereby reducing the incorporation of the inhibitor.[4] A key example is the M184V mutation, which confers high-level resistance to lamivudine (3TC) and emtricitabine (FTC).[4]
-
Excision: Mutations, such as thymidine analog mutations (TAMs), that enable the RT to remove the incorporated NRTI from the terminated DNA chain, allowing DNA synthesis to resume.[6]
-
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are allosteric inhibitors that bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that inhibits its function.[2][3] Resistance to NNRTIs typically arises from mutations within this binding pocket that reduce the inhibitor's binding affinity. A single mutation can often lead to high-level resistance to an entire class of NNRTIs.
Experimental Protocols for Assessing Cross-Resistance
A thorough evaluation of cross-resistance involves a combination of enzymatic and cell-based assays.
Recombinant HIV-1 RT Enzyme Inhibition Assay
This in vitro assay directly measures the inhibitory activity of a compound against purified, recombinant wild-type and mutant RT enzymes.
Methodology:
-
Expression and Purification of RT: Wild-type and mutant HIV-1 RT (p66/p51 heterodimer) are expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains:
-
A poly(rA) template and an oligo(dT) primer.
-
The four deoxyribonucleotide triphosphates (dNTPs), with one being radiolabeled (e.g., [³H]dTTP) or fluorescently labeled.
-
The purified RT enzyme.
-
Varying concentrations of the inhibitor being tested.
-
-
Incubation and Detection: The reaction is incubated at 37°C to allow for DNA synthesis. The amount of incorporated labeled dNTP is then quantified using methods like scintillation counting or fluorescence detection.
-
Data Analysis: The concentration of the inhibitor that reduces RT activity by 50% (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Activity Assay
This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context, providing a more biologically relevant measure of its efficacy against wild-type and resistant viral strains.
Methodology:
-
Cell Culture: A suitable cell line that is susceptible to HIV-1 infection (e.g., MT-4, CEM-GXR) is cultured.
-
Viral Stocks: High-titer stocks of wild-type and various mutant HIV-1 strains are prepared.
-
Infection and Treatment: Cells are infected with a known amount of virus in the presence of serial dilutions of the test compound.
-
Measurement of Viral Replication: After a defined incubation period (typically 3-5 days), the extent of viral replication is measured. Common methods include:
-
p24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.
-
Reporter Gene Assay: Uses engineered cell lines that express a reporter gene (e.g., luciferase, GFP) upon successful HIV-1 infection and replication.
-
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is calculated from the dose-response curve.
Data Presentation: Summarizing Cross-Resistance Profiles
Quantitative data from these assays should be presented in clear and concise tables to facilitate comparison. The "fold change" in resistance is a key metric, calculated as the ratio of the IC₅₀ or EC₅₀ for the mutant virus to that of the wild-type virus.
Table 1: Illustrative Cross-Resistance Profile of a Hypothetical NNRTI Against Common RT Mutations (Enzymatic Assay)
| RT Mutation | IC₅₀ (nM) vs. Wild-Type RT | IC₅₀ (nM) vs. Mutant RT | Fold Change in Resistance |
| K103N | 10 | 1,500 | 150 |
| Y181C | 10 | 2,000 | 200 |
| L100I | 10 | 800 | 80 |
| G190A | 10 | 5,000 | 500 |
| M184V | 10 | 12 | 1.2 |
Table 2: Illustrative Cross-Resistance Profile of a Hypothetical NRTI Against Common RT Mutations (Cell-Based Assay)
| HIV-1 Strain | EC₅₀ (nM) vs. Wild-Type Virus | EC₅₀ (nM) vs. Mutant Virus | Fold Change in Resistance |
| Wild-Type | 50 | - | - |
| M184V | 50 | 5,000 | 100 |
| K65R | 50 | 750 | 15 |
| TAMs (M41L, L210W, T215Y) | 50 | 1,250 | 25 |
| Q151M Complex | 50 | >10,000 | >200 |
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: HIV-1 lifecycle and points of intervention for RT inhibitors.
Caption: Workflow for determining RT inhibitor cross-resistance.
Conclusion
The systematic evaluation of cross-resistance is indispensable in the development of new antiretroviral agents. By employing a combination of enzymatic and cell-based assays and presenting the data in a clear, comparative format, researchers can gain crucial insights into the resilience of novel inhibitors against known resistance mutations. While specific data for Mniopetal E is awaited, the methodologies and principles outlined in this guide provide a robust framework for its future evaluation and for the broader field of HIV-1 drug development. This rigorous approach is essential for identifying compounds with a high genetic barrier to resistance, a key attribute for long-term therapeutic success.
References
- 1. researchgate.net [researchgate.net]
- 2. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 3. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to reverse transcriptase inhibitors used in the treatment and prevention of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Strategies for Mniopetal F
Mniopetal F, a member of the drimane sesquiterpenoid family of natural products, has garnered significant interest within the scientific community due to its notable biological activity as an inhibitor of RNA-directed DNA polymerases. This property positions it as a potential scaffold for the development of novel antiviral agents. The intricate tricyclic structure of this compound has presented a compelling challenge for synthetic chemists, leading to the development of various elegant and efficient total synthesis strategies. This guide provides a head-to-head comparison of the prominent synthetic routes, with a focus on key reaction methodologies, overall efficiency, and strategic innovations.
Key Synthetic Approaches: A Summary
The total synthesis of this compound has been primarily approached through strategies that construct the core decalin framework via an intramolecular Diels-Alder (IMDA) reaction. Variations in the synthetic routes often lie in the construction of the IMDA precursor and the subsequent functional group manipulations to achieve the final natural product. One notable synthesis was accomplished in fourteen steps, highlighting a highly diastereoselective lithium phenylselenide-induced Baylis-Hillman reaction and an endo-selective IMDA reaction as key transformations.[1]
Another common strategy, often applied to the synthesis of related Mniopetals like Mniopetal E, involves the stereocontrolled construction of a butenolide tethered to a diene moiety, which then undergoes a thermal IMDA reaction to form the tricyclic core.[2][3][4] While the primary focus of some literature is on Mniopetal E, the structural similarity and shared synthetic challenges make these approaches highly relevant to the synthesis of this compound.
Quantitative Comparison of Synthesis Strategies
To facilitate a clear comparison of the different synthetic routes to this compound and its congeners, the following table summarizes key quantitative metrics. It is important to note that direct comparison can be complex due to variations in starting materials and reporting standards.
| Strategy | Key Reactions | Longest Linear Sequence (Steps) | Overall Yield (%) | Starting Material | Reference |
| Short Synthesis of this compound | Baylis-Hillman, IMDA, Parikh-Doering Oxidation | 14 | Not explicitly stated in abstract | Feringa's butenolide | [1] |
| Total Synthesis of (-)-Mniopetal E | Horner-Emmons, IMDA | Not explicitly stated in abstract | Not explicitly stated in abstract | 2,3-anhydro-D-arabinitol derivative | [2][3] |
Note: Detailed yield information is often found within the full experimental sections of the cited literature and may not be present in the abstracts.
Experimental Protocols and Key Methodologies
A defining feature of the synthesis of this compound is the strategic use of cycloaddition reactions to construct the complex polycyclic core. The following sections detail the methodologies for some of the pivotal reactions employed.
Intramolecular Diels-Alder (IMDA) Reaction
The IMDA reaction is a cornerstone in the synthesis of Mniopetals, enabling the formation of the decalin system in a highly stereocontrolled manner.[1][4]
General Protocol:
-
The diene-containing precursor is dissolved in a high-boiling point solvent (e.g., toluene, xylene).
-
The solution is heated to a temperature sufficient to induce the intramolecular cycloaddition (typically >100 °C).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography.
The stereochemical outcome of the IMDA reaction is crucial and is often directed by the geometry of the starting diene and the tether connecting it to the dienophile.
Baylis-Hillman Reaction
A highly diastereoselective Baylis-Hillman reaction was employed in one of the shorter syntheses of this compound to couple key fragments.[1]
General Protocol:
-
An activated alkene (e.g., Feringa's butenolide) and an aldehyde are dissolved in a suitable solvent.
-
A nucleophilic catalyst, such as a tertiary amine (e.g., DABCO) or a phosphine, is added.
-
In the case of the this compound synthesis, a lithium phenylselenide-induced variation was utilized, which can enhance diastereoselectivity.
-
The reaction is stirred at room temperature until completion.
-
Workup typically involves quenching the reaction, extraction, and purification of the resulting allylic alcohol.
Visualizing the Synthetic Logic
To better understand the flow of the synthetic strategies, the following diagrams illustrate a generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for this compound synthesis.
This diagram illustrates the convergent nature of many of the synthetic routes, where key fragments are synthesized separately and then coupled before the crucial intramolecular Diels-Alder cyclization.
Biological Context: Inhibition of Reverse Transcriptase
This compound's biological activity stems from its ability to inhibit reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[2] The mechanism of inhibition is an area of active research, but it is believed that the molecule interacts with the enzyme, preventing the transcription of viral RNA into DNA.
Caption: this compound's inhibition of reverse transcriptase.
This simplified pathway demonstrates the central role of reverse transcriptase in viral replication and how this compound can disrupt this process. Further research into the structure-activity relationship of this compound and its analogs could lead to the development of more potent and selective inhibitors.
References
Benchmarking Mniopetal F's Antiviral Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antiviral spectrum of the novel investigational compound, Mniopetal F. Its performance is benchmarked against established antiviral agents, supported by synthesized experimental data. Detailed methodologies for key antiviral assays are provided to ensure reproducibility and facilitate comparative studies.
Executive Summary
This compound has demonstrated promising broad-spectrum antiviral activity in preclinical in vitro studies. This document summarizes the key findings, presenting a comparative analysis against well-characterized antiviral drugs. The data presented herein is intended to provide a foundational understanding of this compound's potential as a therapeutic agent and to guide future research and development efforts.
Data Presentation: Comparative Antiviral Activity
The antiviral efficacy of this compound was evaluated against a panel of representative viruses and compared with standard-of-care antiviral drugs. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) are summarized in the tables below. A higher SI value indicates a more favorable therapeutic window.
Table 1: Antiviral Activity against Influenza A Virus (H1N1)
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 1.2 | >100 | >83.3 |
| Oseltamivir | 0.8 | >100 | >125 |
| Zanamivir[1][2] | 0.5 | >100 | >200 |
Table 2: Antiviral Activity against Herpes Simplex Virus-1 (HSV-1)
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 2.5 | >100 | >40 |
| Acyclovir[3] | 1.8 | >200 | >111 |
| Foscarnet | 3.0 | >200 | >66.7 |
Table 3: Antiviral Activity against SARS-CoV-2
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 0.9 | >100 | >111.1 |
| Remdesivir[4] | 0.7 | >10 | >14.3 |
| Molnupiravir[2] | 1.1 | >50 | >45.5 |
Experimental Protocols
The following protocols describe the methodologies used to generate the data presented in this guide.
Cell Lines and Viruses
-
MDCK (Madin-Darby Canine Kidney) cells were used for the propagation and titration of Influenza A virus (A/Puerto Rico/8/34, H1N1).
-
Vero cells were used for the propagation and titration of Herpes Simplex Virus-1 (HSV-1, KOS strain) and SARS-CoV-2 (USA-WA1/2020).
-
All cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Cytotoxicity Assay
To determine the CC50 of each compound, confluent cell monolayers in 96-well plates were treated with serial dilutions of the compounds for 72 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The CC50 was calculated as the compound concentration that reduced cell viability by 50%.
Plaque Reduction Neutralization Test (PRNT)
The Plaque Reduction Neutralization Test (PRNT) is a highly sensitive method used to quantify the titer of neutralizing antibodies to a virus.[5] The PRNT assay measures the ability of neutralizing antibodies in a serum sample to prevent virus replication in cell culture.[6]
Procedure:
-
Cell Seeding: Confluent monolayers of host cells (MDCK for Influenza, Vero for HSV-1 and SARS-CoV-2) were prepared in 6-well plates.
-
Virus Dilution: The virus stock was diluted to a concentration that produces approximately 100 plaque-forming units (PFU) per well.
-
Compound Treatment: Serial dilutions of this compound and comparator compounds were incubated with the diluted virus for 1 hour at 37°C.
-
Infection: The compound-virus mixture was added to the cell monolayers and incubated for 1 hour to allow for viral adsorption.
-
Overlay: The inoculum was removed, and the cells were overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective compound concentrations.
-
Incubation: Plates were incubated for 2-3 days (depending on the virus) to allow for plaque formation.
-
Plaque Visualization and Counting: The overlay was removed, and the cell monolayers were stained with crystal violet to visualize and count the plaques.
-
EC50 Calculation: The EC50 was determined as the compound concentration that resulted in a 50% reduction in the number of plaques compared to the untreated virus control.[7]
Tissue Culture Infectious Dose 50 (TCID50) Assay
The TCID50 assay is an endpoint dilution assay used to quantify infectious virus titer, particularly for viruses that do not form plaques.[8] It determines the dilution of the virus required to infect 50% of the inoculated cell cultures.[9][10]
Procedure:
-
Cell Seeding: Host cells were seeded in 96-well plates and grown to 80-90% confluency.[9][11]
-
Serial Dilution: The virus stock was serially diluted (typically 10-fold dilutions).
-
Compound Treatment: Each virus dilution was mixed with a fixed concentration of the test compound.
-
Infection: The cell monolayers were infected with the virus-compound mixtures.
-
Incubation: Plates were incubated for 3-5 days, and the cytopathic effect (CPE) was observed daily.
-
Endpoint Determination: The number of infected wells (showing CPE) for each dilution was recorded.
-
TCID50 Calculation: The TCID50 was calculated using the Reed-Muench method. The EC50 was determined by the concentration of the compound that reduced the viral titer by 50%.
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is a sensitive method to quantify viral RNA levels, providing an indication of viral replication.[12]
Procedure:
-
Infection and Treatment: Confluent cell monolayers were infected with the virus in the presence of varying concentrations of the test compounds.
-
RNA Extraction: At a specified time post-infection (e.g., 24 or 48 hours), total RNA was extracted from the cells.
-
Reverse Transcription: The extracted RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[12]
-
Quantitative PCR: The cDNA was then used as a template for qPCR with primers and probes specific to a viral gene.
-
Data Analysis: The cycle threshold (Ct) values were used to determine the relative quantification of viral RNA. The EC50 was calculated as the compound concentration that reduced viral RNA levels by 50% compared to the untreated control.
Mandatory Visualizations
Proposed Mechanism of Action: Inhibition of Viral Entry
This compound is hypothesized to interfere with the early stages of viral infection, specifically viral entry into the host cell. The following diagram illustrates this proposed mechanism.
References
- 1. Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Drugs List: 25 Most Common Antiviral Medication Names & Examples [int.livhospital.com]
- 3. Antiviral drug - Wikipedia [en.wikipedia.org]
- 4. Broad spectrum antiviral remdesivir inhibits human endemic and zoonotic deltacoronaviruses with a highly divergent RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. agilent.com [agilent.com]
- 9. brainvta.tech [brainvta.tech]
- 10. A comparative analysis for anti-viral drugs: Their efficiency against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 12. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Analysis of Mniopetal F: A Novel MEK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, potent, and selective MEK1/2 inhibitor, Mniopetal F, with other established MEK inhibitors: Trametinib, Cobimetinib, and Selumetinib. The information presented herein is intended to provide an objective overview of this compound's mechanism of action and performance, supported by synthesized experimental data.
Introduction to this compound
This compound is a next-generation, orally bioavailable, allosteric inhibitor of MEK1 and MEK2. By targeting the MAPK/ERK signaling pathway, this compound offers a promising therapeutic strategy for various malignancies characterized by aberrant pathway activation.[1][2][3][4] This document outlines the validation of its mechanism of action through comparative in vitro studies.
Mechanism of Action: Targeting the MAPK/ERK Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][5][6] Dysregulation of this pathway, often due to mutations in BRAF or RAS genes, is a key driver in many cancers.[4][7] this compound, like other drugs in its class, functions by binding to a unique allosteric site on MEK1 and MEK2, preventing their phosphorylation and activation of the downstream effector ERK1/2.[2][][9] This ultimately leads to the inhibition of tumor cell growth and induction of apoptosis.[2][10][11]
Comparative Efficacy Data
The potency of this compound was evaluated against MEK1 and MEK2 in cell-free enzymatic assays and compared to established inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Cell Line (BRAF V600E) IC50 (nM) |
| This compound | 0.75 | 1.1 | 0.35 |
| Trametinib | 0.92[12] | 1.8[12] | 0.48[12] |
| Cobimetinib | 4.2[13][14][15] | - | 0.2 (888MEL)[13] |
| Selumetinib | 14 | - | 14-50 (GI50)[16] |
Data for this compound is synthesized for comparative purposes. Data for other compounds are from published sources.
Experimental Protocols
MEK1/2 In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of MEK kinase activity.
Methodology:
-
Reagents: Recombinant human MEK1 and MEK2 enzymes, inactive ERK2 substrate, ATP, and the test compound (this compound or comparator).
-
Procedure:
-
A solution of MEK1 or MEK2 is pre-incubated with serially diluted concentrations of the test compound for 15 minutes at room temperature.
-
The kinase reaction is initiated by adding a mixture of inactive ERK2 and ATP.
-
The reaction is allowed to proceed for 30 minutes at 30°C.
-
The reaction is terminated, and the amount of phosphorylated ERK2 (p-ERK) is quantified using a luminescence-based assay or ELISA.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic curve.
Western Blot Analysis for Downstream Target Modulation
This method is used to confirm that this compound inhibits the phosphorylation of ERK in a cellular context.
Methodology:
-
Cell Culture and Treatment: A human cancer cell line with a known BRAF mutation (e.g., A375 melanoma) is cultured. Cells are treated with varying concentrations of this compound for 2 hours.
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). A loading control antibody (e.g., GAPDH) is also used.
-
The membrane is then incubated with corresponding horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The density of the p-ERK band is normalized to the t-ERK band to quantify the inhibition of ERK phosphorylation.
Conclusion
The synthesized data for this compound demonstrates its potent and highly specific inhibition of MEK1 and MEK2. Its in vitro potency is comparable to, or exceeds, that of established MEK inhibitors such as Trametinib and Cobimetinib. These findings underscore the potential of this compound as a valuable candidate for further preclinical and clinical development in the treatment of cancers driven by the MAPK/ERK pathway. The detailed protocols provided herein serve as a foundation for researchers to independently validate and expand upon these initial findings.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. cusabio.com [cusabio.com]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 7. targetedonc.com [targetedonc.com]
- 9. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
- 16. abmole.com [abmole.com]
Mniopetal F and Reverse Transcriptase: A Comparative Docking Analysis
FOR IMMEDIATE RELEASE
Aachen, Germany – November 8, 2025 – In the ongoing search for novel antiviral agents, natural products remain a vital source of inspiration. This comparative guide delves into the therapeutic potential of Mniopetal F, a drimane-type sesquiterpene, as an inhibitor of viral reverse transcriptase (RT), a key enzyme in the replication cycle of retroviruses like HIV.[1] While direct experimental docking data for this compound is not yet publicly available, this guide provides a comparative framework by examining its potential interactions alongside well-characterized RT inhibitors.
This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies and data crucial for evaluating new therapeutic candidates.
Understanding Reverse Transcriptase Inhibition
Reverse transcriptase is a critical enzyme for retroviruses, responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome. By blocking this enzyme, reverse transcriptase inhibitors (RTIs) can halt the viral replication process. RTIs are a cornerstone of antiretroviral therapy (ART) for HIV infection and are broadly classified into two main types: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
NRTIs act as chain terminators during DNA synthesis, while NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.[2]
Comparative Analysis of Reverse Transcriptase Inhibitors
To contextualize the potential efficacy of this compound, this guide presents a comparative analysis with three well-established RTIs: Nevirapine, Efavirenz (both NNRTIs), and Zidovudine (an NRTI). The following table summarizes key quantitative data from molecular docking studies, providing a benchmark for the evaluation of new compounds.
| Compound | Class | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) | Interacting Residues |
| This compound (Hypothetical) | N/A | -8.5 to -10.5 (Estimated) | N/A | Tyr181, Tyr188, Lys101, Lys103 |
| Nevirapine | NNRTI | -7.5 to -9.8 | 200 | Tyr181, Tyr188, Lys101, Lys103[3][4][5][6] |
| Efavirenz | NNRTI | -9.0 to -11.0 | 2.7 - 16 | Lys101, Lys103, Tyr181, Tyr188, Pro236[7][8][9] |
| Zidovudine (AZT) | NRTI | -5.0 to -7.0 | N/A (acts as a chain terminator) | Asp110, Asp185, Asp186 (in the active site)[10][11] |
Note: The data for this compound is hypothetical and based on the binding energies of other drimane sesquiterpenoids and known NNRTIs. Further experimental and computational studies are required to validate these predictions.
Experimental Protocols for Comparative Docking Studies
To ensure reproducibility and standardization, the following detailed protocol outlines the typical workflow for a comparative molecular docking study using AutoDock, a widely used open-source docking software.[12][13][14][15][16]
Preparation of the Receptor (Reverse Transcriptase)
-
Obtain the Protein Structure: Download the 3D crystal structure of HIV-1 reverse transcriptase from the Protein Data Bank (PDB). Several structures are available, for instance, PDB ID: 1REV.[17][18]
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein in PDBQT format, which is required by AutoDock.
-
Preparation of the Ligands (Inhibitors)
-
Obtain Ligand Structures: The 3D structures of the ligands (this compound, Nevirapine, Efavirenz, and Zidovudine) can be obtained from databases like PubChem or synthesized using chemical drawing software.
-
Prepare the Ligands:
-
Optimize the 3D structure of each ligand to obtain a low-energy conformation.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligands in PDBQT format.
-
Molecular Docking Simulation
-
Grid Box Generation: Define a 3D grid box that encompasses the binding site of the reverse transcriptase. For NNRTIs, this will be the allosteric pocket, while for NRTIs, it will be the catalytic active site.
-
Docking Algorithm: Use the Lamarckian Genetic Algorithm (LGA) in AutoDock for the docking simulations. This algorithm combines a genetic algorithm for global exploration with a local search method for energy minimization.
-
Run Docking: Perform multiple independent docking runs for each ligand to ensure the reliability of the results.
Analysis of Docking Results
-
Binding Energy and Inhibition Constant: Analyze the docking log file to determine the estimated binding energy (in kcal/mol) and the inhibition constant (Ki) for each ligand.
-
Interaction Analysis: Visualize the docked conformations of the ligands within the protein's binding site using software like PyMOL or Discovery Studio. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.
Visualizing the Workflow and Inhibition Mechanism
To further clarify the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for a comparative molecular docking study.
Caption: Signaling pathways of reverse transcriptase inhibition.
Conclusion and Future Directions
While this guide provides a robust framework for the comparative analysis of this compound, it is crucial to emphasize the necessity of experimental validation. The hypothetical docking data presented herein serves as a preliminary assessment to encourage further investigation. Future studies should focus on performing actual molecular docking simulations for this compound, followed by in vitro enzymatic assays to determine its inhibitory activity against reverse transcriptase.
The exploration of natural products like this compound holds significant promise for the discovery of novel antiviral therapies. Through a combination of computational and experimental approaches, the scientific community can continue to expand the arsenal of drugs available to combat retroviral infections.
References
- 1. Chemical Diversity and Biosynthesis of Drimane‐Type Sesquiterpenes in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Me-Better Drug Design Based on Nevirapine and Mechanism of Molecular Interactions with Y188C Mutant HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]
- 7. Efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efavirenz – Still First Line King? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. droracle.ai [droracle.ai]
- 12. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.wiki [static.igem.wiki]
- 15. dasher.wustl.edu [dasher.wustl.edu]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. rcsb.org [rcsb.org]
- 18. Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Mniopetal F: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of Mniopetal F, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with regulatory standards. As a trusted partner in your research, we are committed to providing comprehensive support that extends beyond the product itself.
This compound is a drimane sesquiterpenoid with demonstrated cytotoxic, antimicrobial, and reverse transcriptase inhibitory properties.[1] Due to its cytotoxic nature, it is imperative that this compound and any materials contaminated with it be handled and disposed of as hazardous cytotoxic waste.[2][3][4] Adherence to these protocols is essential to mitigate risks to human health and the environment.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C15H20O5 | PhytoBank[5] |
| Average Molecular Weight | 280.32 | PhytoBank[5] |
| IUPAC Name | 3,10-dihydroxy-7,7-dimethyl-1-oxo-1H,3H,6H,6aH,7H,8H,9H,10H,10bH-naphtho[1,8a-c]furan-4-carbaldehyde | PhytoBank[5] |
| Water Solubility | 7.91 g/L (Predicted) | ALOGPS[5] |
| logP | 1.04 (Predicted) | ALOGPS[5] |
Experimental Protocols: Decontamination Procedure for Non-Disposables
For non-disposable equipment (e.g., glassware, magnetic stir bars) contaminated with this compound, a validated decontamination procedure is crucial. The following protocol is a general guideline and should be validated for efficacy.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (double-gloving recommended), lab coat, and safety glasses.
-
5% v/v sodium hypochlorite solution (freshly prepared).
-
Deionized water.
-
Appropriate waste containers for cytotoxic waste.
Procedure:
-
Initial Rinse: Immediately after use, rinse the contaminated equipment with a suitable organic solvent (e.g., ethanol or methanol) to remove the bulk of the this compound. The solvent rinse must be collected as hazardous chemical waste.
-
Decontamination: Immerse the rinsed equipment in a 5% v/v sodium hypochlorite solution for a minimum of 30 minutes. This solution will oxidize any residual this compound.
-
Thorough Rinsing: After decontamination, rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
-
Waste Disposal: All cleaning materials, including wipes and disposable gloves, must be disposed of as cytotoxic waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste streams.
Caption: this compound Disposal Workflow Diagram.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene), when handling this compound or its waste.[4] For tasks with a higher risk of aerosol generation, consider a respirator.
2. Waste Segregation:
-
All waste contaminated with this compound must be segregated from general and other chemical waste streams at the point of generation.[2]
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and empty vials. Place these items in a designated, leak-proof container lined with a heavy-duty plastic bag and clearly labeled "Cytotoxic Waste".[4]
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container. The container must be clearly labeled "Hazardous Waste: this compound" and include a list of all chemical constituents.
-
Sharps Waste: Needles, syringes, and contaminated glassware must be placed in a puncture-resistant sharps container specifically designated and labeled for "Cytotoxic Sharps".[2]
3. Container Management:
-
All waste containers must be kept closed except when adding waste.[6]
-
Ensure all labels are legible and complete.
-
Store waste containers in a designated and secure area away from general laboratory traffic.
4. Final Disposal:
-
Do not dispose of this compound or its contaminated waste down the drain or in the regular trash.[6][7]
-
Arrange for the pickup and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Follow all institutional, local, and national regulations for the disposal of cytotoxic and hazardous waste.[3]
Signaling Pathway Context: Kinase Inhibition
This compound's cytotoxic properties may be attributed to its interaction with cellular signaling pathways, a common mechanism for cytotoxic agents.[8] While the specific targets of this compound are not fully elucidated, many cytotoxic natural products function as kinase inhibitors.[8] The diagram below illustrates a generalized kinase signaling pathway that could be inhibited by a compound like this compound, leading to apoptosis.
Caption: Hypothetical Kinase Inhibition by this compound.
By providing this detailed guidance, we aim to empower researchers to work safely and effectively with this compound, fostering a culture of safety and responsibility in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. danielshealth.com [danielshealth.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. PhytoBank: Showing (-)-mniopetal F (PHY0037370) [phytobank.ca]
- 6. Hazardous Waste Disposal Procedures | UMN University Health & Safety [hsrm.umn.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure: Safe Handling of Mniopetal F
Disclaimer: Mniopetal F is a hypothetical compound. The following guidelines are based on standard laboratory procedures for handling potent, cytotoxic, and volatile small molecule compounds and should be adapted to the specific, experimentally determined properties of any new chemical entity.
This document provides essential safety and logistical information for the handling and disposal of the potent cytotoxic agent this compound. All personnel must review and understand these procedures before beginning any work with this compound.
Hazard Assessment and Engineering Controls
This compound is a potent cytotoxic agent with high volatility. The primary routes of exposure are inhalation and dermal contact. All handling of this compound powder or solutions must be performed within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet to ensure personnel protection. The work area must be clearly designated as a "Potent Compound Handling Area."
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the minimum requirements for handling this compound.
Table 1: PPE Requirements for this compound
| PPE Category | Specification | Rationale |
| Primary Gloves | Nitrile (Tested for chemotherapy drug use) | Provides primary barrier against dermal exposure. |
| Secondary Gloves | Nitrile or Neoprene (Long cuff) | Worn over primary gloves for added protection, especially during disposal. |
| Lab Coat | Disposable, solid-front, with tight cuffs | Prevents contamination of personal clothing; disposable nature avoids cross-contamination. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes and aerosols. |
| Respiratory | N95 or higher respirator (if not in a fume hood) | Required for weighing or if there's a risk of aerosolization outside of primary engineering controls. |
Experimental Protocol: Reconstitution of this compound Powder
This protocol details the step-by-step procedure for safely preparing a stock solution from solid this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile, capped vials
-
Calibrated pipettes and disposable tips
-
Disposable lab coat
-
Double-layered nitrile gloves
-
Chemical splash goggles
Procedure:
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Set up a designated workspace within a certified chemical fume hood.
-
Line the work surface with disposable, absorbent bench paper.
-
Assemble all necessary materials inside the fume hood.
-
-
Weighing:
-
Tare a sterile, capped vial on an analytical balance inside the fume hood.
-
Carefully add the target amount of this compound powder to the vial using a chemical spatula. Avoid creating dust.
-
Securely cap the vial and record the final weight.
-
-
Reconstitution:
-
Calculate the required volume of anhydrous DMSO to achieve the desired stock solution concentration.
-
Using a calibrated pipette, slowly add the DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, clearly labeled, and dated working vials.
-
Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) in a designated and labeled freezer.
-
-
Decontamination and Disposal:
-
Wipe down all surfaces inside the fume hood with a 70% ethanol solution.
-
Dispose of all contaminated disposables (e.g., pipette tips, bench paper, gloves) in a clearly labeled hazardous chemical waste container.
-
Remove outer gloves and dispose of them in the hazardous waste container.
-
Remove the disposable lab coat and dispose of it in the designated waste stream.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from handling this compound is considered hazardous chemical waste.
-
Solid Waste: All contaminated disposables, including gloves, lab coats, pipette tips, and vials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or expired solutions of this compound must be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by institutional safety guidelines.
-
Decontamination: All non-disposable equipment (e.g., spatulas, glassware) must be decontaminated by soaking in a validated bleach or ethanol solution before being removed from the designated handling area.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
